2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWIELPRZDONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420732 | |
| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107419-49-8 | |
| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with a wide array of biological targets. This guide focuses on a specific, promising derivative, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, and explores its potential therapeutic targets based on a synthesis of current research on analogous compounds. While direct experimental data on this exact molecule is emerging, the wealth of information on closely related structures provides a strong foundation for targeted investigation. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale behind target selection and the experimental workflows required for validation.
Core Molecular Attributes and Inferred Bioactivity
The structure of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid combines several key pharmacophoric features: the 2-phenylquinoline-4-carboxylic acid core, a methyl group at the 3-position, and a hydroxyl group on the phenyl ring. The quinoline core itself is a known DNA intercalator and can participate in π-π stacking and hydrogen bonding interactions within protein binding sites. The carboxylic acid at the 4-position is a critical feature, often acting as a key anchoring group or a zinc-binding group in metalloenzymes. The 4-hydroxyphenyl substituent can engage in crucial hydrogen bonding interactions, a common feature in ligands for various receptors and enzymes.
Based on the known activities of structurally similar compounds, we can hypothesize several primary therapeutic avenues for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. These include oncology, immunology, and infectious diseases. The following sections will delve into the specific molecular targets implicated in these areas.
Potential Therapeutic Target Classes
Our analysis of the existing literature on 2-phenylquinoline-4-carboxylic acid derivatives points towards three primary classes of enzymes as potential targets for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Epigenetic Modulators, Metabolic Enzymes, and Bacterial Enzymes.
Epigenetic Modulators: Histone Deacetylases (HDACs) and Sirtuins (SIRTs)
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer and other diseases. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are key enzyme families that control the acetylation state of histones and other proteins.
Rationale for Targeting HDAC3: HDAC3 is a class I histone deacetylase that plays a crucial role in tumorigenesis.[1] Selective inhibition of HDAC3 is a promising strategy for cancer therapy, potentially offering a better safety profile compared to pan-HDAC inhibitors.[1] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[1] The carboxylic acid moiety of these compounds is proposed to act as a zinc-binding group, a critical interaction for HDAC inhibition.
Hypothesized Mechanism of Action: We hypothesize that 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can position its carboxylic acid group to chelate the zinc ion in the active site of HDAC3. The quinoline and phenyl rings would occupy adjacent hydrophobic pockets, with the hydroxyl group potentially forming a key hydrogen bond with a nearby amino acid residue, contributing to both potency and selectivity.
Experimental Workflow: HDAC3 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of a test compound against HDAC3.
Protocol: In Vitro HDAC3 Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, add the test compound, recombinant human HDAC3 enzyme, and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Rationale for Targeting SIRT3: SIRT3, a mitochondrial NAD+-dependent deacetylase, has emerged as a potential therapeutic target in leukemia.[2] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[2] This suggests that the 2-phenylquinoline-4-carboxylic acid scaffold is a viable starting point for developing SIRT3 inhibitors.
Hypothesized Mechanism of Action: The binding mode of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in SIRT3 is likely to differ from that in classical HDACs due to the different catalytic mechanism. The quinoline and phenyl rings could still occupy hydrophobic pockets, while the carboxylic acid and hydroxyl groups may form hydrogen bonds with key residues in the active site, disrupting the binding of the native substrate or NAD+.
Metabolic Enzymes: Dihydroorotate Dehydrogenase (DHODH)
Rationale for Targeting DHODH: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH leads to pyrimidine depletion and has therapeutic applications in cancer, autoimmune diseases, and parasitic infections.[3] The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors.[3]
Hypothesized Mechanism of Action: 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is predicted to bind in the ubiquinone binding pocket of DHODH. The quinoline core would form hydrophobic interactions, while the carboxylic acid would make critical hydrogen bonds with conserved amino acid residues. The 4-hydroxyphenyl group could form an additional hydrogen bond, enhancing binding affinity.
Experimental Workflow: DHODH Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of a test compound against DHODH.
Protocol: In Vitro DHODH Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Reaction Mixture: In a 96-well plate, add the test compound, recombinant human DHODH enzyme, and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Targets
Rationale for Targeting Bacterial Enzymes: The 2-phenyl-quinoline-4-carboxylic acid scaffold has been explored for its antibacterial properties.[4] While the specific molecular targets in bacteria are not always well-defined for this class of compounds, potential mechanisms include inhibition of DNA gyrase, topoisomerase IV, or other essential bacterial enzymes.
Hypothesized Mechanism of Action: The planar quinoline ring system could intercalate into bacterial DNA, similar to quinolone antibiotics. Alternatively, the compound could inhibit key bacterial enzymes by binding to their active sites, with the carboxylic acid and hydroxyl groups forming critical interactions.
In Vitro and In Vivo Validation Strategies
Once promising in vitro activity against a specific target is established, further validation is crucial.
Cellular Assays
-
Antiproliferative Assays: For cancer targets like HDAC3 and DHODH, the antiproliferative activity of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid should be evaluated in relevant cancer cell lines.[1]
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest, a common mechanism for anticancer agents.[1]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.
-
Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of clinically relevant bacterial strains.[4]
In Vivo Models
-
Xenograft Models: For anticancer applications, the efficacy of the compound can be evaluated in mouse xenograft models bearing human tumors.
-
Infection Models: For antibacterial applications, the compound's efficacy can be tested in animal models of bacterial infection.
Structure-Activity Relationship (SAR) Studies
To optimize the potency and selectivity of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, systematic modifications to its structure should be undertaken.
Table 1: Key Structural Modifications and Their Potential Impact
| Position of Modification | Proposed Modification | Rationale |
| 3-position (Methyl) | Vary alkyl chain length, introduce cyclic groups | Explore steric and hydrophobic interactions in the binding pocket. |
| 4-position (Carboxylic Acid) | Esterification, amidation | Investigate the necessity of the free carboxylic acid for activity and modulate pharmacokinetic properties. |
| Phenyl Ring | Vary substitution pattern (position and nature of substituents) | Modulate electronic properties and explore additional hydrogen bonding or hydrophobic interactions. |
| Quinoline Ring | Introduce substituents at various positions | Fine-tune physicochemical properties and explore interactions with different regions of the binding pocket. |
Conclusion and Future Directions
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid represents a promising starting point for the development of novel therapeutics. Based on the extensive research on the 2-phenylquinoline-4-carboxylic acid scaffold, HDAC3, SIRT3, and DHODH stand out as high-priority targets for investigation. The experimental workflows and validation strategies outlined in this guide provide a clear roadmap for elucidating the mechanism of action of this compound and optimizing its therapeutic potential. Future efforts should focus on synthesizing a focused library of analogs to build a comprehensive structure-activity relationship, which will be instrumental in advancing a lead candidate toward clinical development.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14). Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (Date unavailable). Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (Date unavailable). Available from: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29). Available from: [Link]
-
(PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate. (Date unavailable). Available from: [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (Date unavailable). Available from: [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (Date unavailable). Available from: [Link]
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents. (1937-06-01).
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025-08-09). Available from: [Link]
-
2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (C16H11NO3) - PubChem. (Date unavailable). Available from: [Link]
-
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem. (Date unavailable). Available from: [Link]
-
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester - NIST Chemistry WebBook. (Date unavailable). Available from: [Link]
- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents. (Date unavailable).
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem. (Date unavailable). Available from: [Link]
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
safety and handling guidelines for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Disclaimer: This document is intended as a technical guide for research, development, and drug discovery professionals. It has been compiled from available scientific literature and safety data for structurally related compounds. As no specific Safety Data Sheet (SDS) for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is publicly available, this guidance is based on analogy and should be supplemented by a compound-specific risk assessment before handling.
Introduction
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential as antibacterial, antiviral, and anticancer agents.[1][2][3] The safe handling of such novel chemical entities is paramount in a laboratory setting to protect researchers and ensure the integrity of experimental work. This guide provides a detailed overview of the safety considerations and handling procedures for this compound, drawing on data from analogous structures to infer potential hazards and mitigation strategies.
Physicochemical Properties and Inferred Hazard Profile
Table 1: Inferred Physicochemical Properties and Associated Hazards
| Property | Inferred Characteristic | Rationale and Potential Safety Implication |
| Physical State | Likely a solid powder at room temperature.[4] | As a powder, there is a significant risk of aerosolization and inhalation during handling.[5] |
| Molecular Weight | 293.30 g/mol | |
| Solubility | Likely soluble in dilute alkaline solutions and some organic solvents.[4] | Insoluble in water.[6] |
| Thermal Stability | May decompose upon heating above its melting point, potentially releasing carbon dioxide and other hazardous gases.[4] | Avoid excessive heating. Thermal decomposition can lead to the release of irritating gases and vapors.[6] |
Hazard Identification and Risk Assessment
Based on the hazard classifications of structurally similar quinoline carboxylic acids, the primary risks associated with handling 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[5][7][8][9]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[5][7][8][9]
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][7][8][9]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]
The quinoline core itself is recognized as a potential carcinogen in animal studies, and while this specific derivative has not been tested, it is prudent to handle it with appropriate caution.[10]
Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling powdered active pharmaceutical ingredients (APIs).[11][12][13]
Engineering Controls
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7][14] A certified chemical fume hood is the recommended primary engineering control to prevent inhalation of airborne particles.
-
Containment: For procedures with a high potential for dust generation, such as weighing or transfer, the use of a powder containment hood or glove box is advisable.
Administrative Controls
-
Designated Areas: Clearly designate specific areas for the handling and storage of potent or irritant compounds.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures for quinoline carboxylic acids and powdered APIs.[11]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[5] | To prevent skin contact and irritation.[7][8][9] |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against dust particles and prevent serious eye irritation.[7][8][9] |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for procedures with a high likelihood of dust generation outside of a fume hood.[5] | To prevent inhalation and respiratory tract irritation.[7][8][9] |
Experimental Workflow for Safe Handling
The following diagram illustrates a self-validating workflow for the safe handling of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, from receipt to disposal.
Caption: A logical workflow for the safe handling of powdered APIs.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][15]
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
Emergency and First-Aid Procedures
In the event of an exposure, immediate and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][15] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[7][15] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][16] |
Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.[7]
Conclusion
While 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid holds promise as a research compound, its handling requires a thorough understanding of the potential hazards associated with its chemical class. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and work safely with this and other novel powdered APIs. A proactive and informed approach to safety is fundamental to successful and responsible scientific discovery.
References
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.). Google Patents.
- 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet. (2025, December 18). Acros Organics.
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
2-Hydroxy-4-methylquinoline Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG. Retrieved January 23, 2026, from [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific.
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
- 8-Hydroxyquinoline Safety Data Sheet. (2010, September 6). Acros Organics.
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved January 23, 2026, from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]
-
Powder Processing in the Pharmaceutical Industry. (2024, May 27). Acufill. Retrieved January 23, 2026, from [Link]
-
White Paper | Powder Handling. (n.d.). De Dietrich. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 5. chemos.de [chemos.de]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 12. acufill.co.za [acufill.co.za]
- 13. ddpsinc.com [ddpsinc.com]
- 14. aksci.com [aksci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid via Pfitzinger Reaction: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is achieved through the Pfitzinger reaction, a robust and versatile method for the formation of quinoline-4-carboxylic acids. This document outlines the underlying reaction mechanism, provides a step-by-step laboratory protocol, details the necessary safety precautions, and describes the analytical methods for the characterization and validation of the final product. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[2] Specifically, quinoline-4-carboxylic acids have garnered considerable attention for their potential as therapeutic agents.[1]
The target molecule of this guide, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, incorporates key pharmacophoric features: a quinoline-4-carboxylic acid core, a 4-hydroxyphenyl substituent at the 2-position, and a methyl group at the 3-position. These structural motifs suggest its potential for further investigation in various drug discovery programs.
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, offers a direct and efficient one-pot synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This reaction is highly valued for its reliability and the diversity of substituents that can be incorporated into the quinoline ring system.[4]
The Pfitzinger Reaction: A Mechanistic Overview
The Pfitzinger reaction is a base-catalyzed condensation-cyclization reaction. The generally accepted mechanism involves several key steps, which are crucial to understand for optimizing reaction conditions and predicting outcomes.[3]
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin by a strong base, typically potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).
-
Condensation and Imine/Enamine Formation: The resulting amino group of the opened isatin condenses with the carbonyl group of 4-hydroxypropiophenone to form an imine intermediate. This is followed by tautomerization to the more stable enamine.
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group of the original isatin moiety.
-
Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the aromatic quinoline ring system, resulting in the formation of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
Diagram 1: The Pfitzinger Reaction Mechanism
A simplified representation of the Pfitzinger reaction mechanism.
Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isatin | ≥98% | Sigma-Aldrich | |
| 4-Hydroxypropiophenone | ≥98% | Alfa Aesar | |
| Potassium Hydroxide (KOH) | ≥85% (pellets) | Fisher Scientific | |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For acidification |
| Deionized Water | In-house | ||
| Celite® 545 | Sigma-Aldrich | Filter aid (optional) |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.
-
Potassium Hydroxide: KOH is highly corrosive and can cause severe burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.
-
Hydrochloric Acid: Concentrated HCl is corrosive and has a pungent odor. Handle with care in the fume hood.
-
Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
Reaction Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL). Stir until the KOH is completely dissolved. A gentle warming may be applied to facilitate dissolution.
-
Addition of Reactants: To the ethanolic KOH solution, add isatin (7.35 g, 0.05 mol) and 4-hydroxypropiophenone (7.51 g, 0.05 mol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction mixture will typically turn dark.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is generally complete within 12-24 hours.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (150 mL).
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4-hydroxypropiophenone and other non-polar impurities.
-
Carefully collect the aqueous layer in a beaker and cool it in an ice bath.
-
Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 4-5. A precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Diagram 2: Experimental Workflow
A flowchart illustrating the key stages of the synthesis and purification process.
Product Characterization: A Self-Validating System
Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structural integrity.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
The following spectroscopic techniques are recommended for the characterization of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and hydroxyphenyl rings, a singlet for the methyl group, and broad singlets for the carboxylic acid and hydroxyl protons. The predicted chemical shifts are approximately:
-
δ 13.0-14.0 ppm: (s, 1H, -COOH)
-
δ 9.5-10.5 ppm: (s, 1H, -OH)
-
δ 7.0-8.5 ppm: (m, 8H, Ar-H)
-
δ 2.5 ppm: (s, 3H, -CH₃)
-
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for key carbons are approximately:
-
δ 168-170 ppm: (-COOH)
-
δ 158-160 ppm: (C-OH of phenyl ring)
-
δ 115-150 ppm: (Aromatic carbons)
-
δ 15-20 ppm: (-CH₃)
-
Note: NMR prediction tools can provide more detailed estimations of chemical shifts and coupling constants.[5][6]
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7]
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid and phenol.
Mass spectrometry will be used to determine the molecular weight of the synthesized compound.
-
Expected [M+H]⁺: m/z 280.0917
-
Expected [M-H]⁻: m/z 278.0771
Diagram 3: Analytical Workflow
A schematic of the analytical workflow for product validation.
Conclusion
The Pfitzinger reaction provides an effective and straightforward method for the synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. The protocol detailed in this application note is designed to be robust and reproducible, yielding a product that can be readily purified and characterized. The self-validating nature of the described analytical workflow ensures the structural integrity and purity of the final compound. This guide serves as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for potential applications in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 23, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved January 23, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem Technical Support.
-
ResearchGate. (2025). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved January 23, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 23, 2026, from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 23, 2026, from [Link]
Sources
Synthesis of Quinoline-4-Carboxylic Acid Derivatives: A Detailed Protocol for Researchers
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoline, particularly those bearing a carboxylic acid at the 4-position, exhibit a remarkable breadth of biological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This wide-ranging bioactivity has cemented their importance as key intermediates and active pharmaceutical ingredients in drug discovery and development. This guide provides detailed, field-proven protocols for the synthesis of quinoline-4-carboxylic acid derivatives, focusing on the underlying chemical principles to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore three classical and versatile synthetic routes: the Doebner Reaction, the Pfitzinger Synthesis, and the Gould-Jacobs Reaction.
I. The Doebner Reaction: A Versatile Three-Component Condensation
The Doebner reaction is a powerful one-pot, three-component synthesis that constructs the quinoline-4-carboxylic acid core from an aniline, an aldehyde, and pyruvic acid.[3] This method is valued for its operational simplicity and the diversity of substituents that can be introduced through the choice of aniline and aldehyde starting materials.
A. Underlying Mechanism and Rationale
The reaction proceeds through a series of well-understood steps, the elucidation of which is key to optimizing reaction conditions. The choice of an acid catalyst is crucial for promoting the key bond-forming events.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (a Schiff base). This is a reversible reaction, and the removal of water can drive it to completion.
-
Addition of Pyruvic Acid: Pyruvic acid, in its enol form, acts as a nucleophile and adds to the electrophilic imine.
-
Cyclization and Dehydration: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization. Subsequent dehydration yields a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline-4-carboxylic acid. In a recent advancement known as the Doebner hydrogen-transfer reaction, the imine formed in situ can act as the oxidant, which is particularly effective for anilines bearing electron-withdrawing groups that typically give low yields in the conventional Doebner reaction.[2]
Caption: Mechanism of the Doebner Reaction.
B. Optimized Protocol: Doebner Hydrogen-Transfer Reaction
This protocol is adapted from a study that demonstrates improved yields, especially for electron-deficient anilines, by using a Lewis acid catalyst and carefully controlling the stoichiometry.[2]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Aromatic Aldehyde (1.1 equiv)
-
Pyruvic Acid (0.55 equiv)
-
Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (10.2 mmol), the aromatic aldehyde (11.4 mmol), BF₃·THF (2.84 mmol), and MeCN (5.7 mL).
-
Stir the mixture at 65 °C for 10 minutes.
-
In a separate flask, prepare a solution of pyruvic acid (5.68 mmol) in MeCN (9.5 mL).
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to be acidic (pH 3-4) with HCl to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
| Parameter | Recommended Condition | Rationale |
| Catalyst | BF₃·THF | A Lewis acid that effectively catalyzes imine formation and subsequent steps.[2] |
| Solvent | Acetonitrile (MeCN) | Provides good solubility for reactants and often simplifies work-up.[2] |
| Temperature | 65 °C | Balances reaction rate and minimizes side reactions. |
| Stoichiometry | Excess aniline and aldehyde | The excess imine formed acts as an in-situ oxidant for the dihydroquinoline intermediate, improving yield.[2] |
| Pyruvic Acid Addition | Slow, dropwise | Minimizes potential decomposition of pyruvic acid at elevated temperatures.[2] |
II. The Pfitzinger Synthesis: Building from Isatin
The Pfitzinger synthesis offers an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group.[4] This reaction is typically carried out under basic conditions.
A. Mechanistic Insights
The Pfitzinger reaction is a base-catalyzed condensation followed by cyclization and dehydration.[5][6]
-
Ring Opening of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid (isatinic acid).[6]
-
Condensation: The amino group of the opened isatin condenses with the carbonyl group of the ketone or aldehyde to form an imine.
-
Intramolecular Cyclization: An intramolecular aldol-type condensation occurs, where the enolate of the ketone attacks the ketone carbonyl of the isatinic acid moiety.
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring.
Caption: Mechanism of the Pfitzinger Synthesis.
B. Detailed Experimental Protocol
This protocol is a generalized procedure based on several reported Pfitzinger reactions.[7][8]
Materials:
-
Isatin (or substituted isatin) (1.0 equiv)
-
Ketone (e.g., acetophenone) (2.0 equiv)
-
Potassium Hydroxide (KOH) (2.8 equiv)
-
Absolute Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve KOH (0.2 mol) in water (a minimal amount) and absolute ethanol (25 mL).
-
Add the isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.
-
Slowly add the ketone (0.07 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 79°C for ethanol) and maintain reflux for 24 hours, with continuous stirring.
-
Monitor the reaction's progress using TLC (a typical eluent system is n-hexane:ethyl acetate, 1:2).[8]
-
After completion, cool the reaction mixture and distill off the majority of the ethanol under reduced pressure.
-
Add distilled water (20 mL) to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or acetic acid until the product precipitates. The pH should be in the acidic range (pH 3-5).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, cold ethanol, and diethyl ether to remove residual impurities.
-
Dry the purified quinoline-4-carboxylic acid derivative. Further purification can be achieved by recrystallization from ethanol.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | A strong base is required to facilitate the initial ring-opening of the isatin lactam.[5][6] |
| Solvent | Ethanol/Water | Provides good solubility for the reactants and the potassium salt intermediates. |
| Reaction Time | 24 hours | The reaction often requires an extended period to go to completion. |
| Work-up | Acidification | The product is typically a carboxylic acid, which is soluble in its carboxylate form in a basic solution and precipitates upon acidification. |
III. The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[9] The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding 4-hydroxyquinoline.[10]
A. Mechanistic Overview
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM) via a nucleophilic substitution/elimination to form an anilinomethylenemalonate intermediate.[11]
-
Thermal Cyclization: This intermediate undergoes a high-temperature, 6-electron electrocyclization to form the quinoline ring system. This step typically requires temperatures above 250°C.[1][10]
-
Saponification (Optional): The resulting ester can be hydrolyzed to a carboxylic acid using a strong base.[10]
-
Decarboxylation (Optional): The 3-carboxylic acid group can be removed by heating to yield the 4-hydroxyquinoline.[10]
Caption: The reaction pathway of the Gould-Jacobs synthesis.
B. Comprehensive Experimental Protocol
This protocol outlines the complete sequence from aniline to 4-hydroxyquinoline.[1][4][10]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0 equiv)
-
High-boiling solvent (e.g., diphenyl ether or Dowtherm A)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (e.g., m-chloroaniline) and diethyl ethoxymethylenemalonate.
-
Heat the mixture at approximately 100°C for 2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.
Step 2: Thermal Cyclization
-
In a separate flask equipped for high-temperature reactions, pre-heat a high-boiling solvent like diphenyl ether to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250°C for approximately 2 hours to facilitate the cyclization.
-
Cool the reaction mixture. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will typically precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the dried ethyl 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Condition | Rationale |
| Cyclization Temperature | >250 °C | High thermal energy is required for the 6-electron electrocyclization.[1][10] |
| Cyclization Solvent | Diphenyl ether | An inert, high-boiling solvent is necessary to achieve the required reaction temperature. |
| Saponification | 10% NaOH (aq), reflux | Strong basic conditions are needed to hydrolyze the stable ester group.[10] |
| Decarboxylation | Neat, > melting point | Thermal energy drives the elimination of CO₂ from the 3-carboxylic acid.[10] |
IV. Purification and Characterization: Ensuring Product Integrity
Rigorous purification and characterization are paramount to validate the synthesis of the target quinoline-4-carboxylic acid derivatives.
A. Purification Techniques
-
Recrystallization: This is the most common method for purifying the final solid products. Ethanol, ethanol/water mixtures, and dimethylformamide (DMF) are frequently used solvents. The choice of solvent depends on the solubility of the specific derivative.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol, depending on the polarity of the compounds.
B. Spectroscopic Characterization
The structure of the synthesized compounds should be unequivocally confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the quinoline ring typically appear in the range of 7.5-9.0 ppm. The carboxylic acid proton is a broad singlet that appears far downfield, often above 13 ppm, and is exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed around 165-175 ppm. The aromatic carbons of the quinoline ring will appear in the range of 120-150 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic quinoline ring will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be clearly visible.
-
A common fragmentation pattern for quinoline-4-carboxylic acids is the loss of the carboxylic acid group ([M-45]⁺).
-
V. Conclusion
The synthetic routes outlined in this guide—the Doebner, Pfitzinger, and Gould-Jacobs reactions—represent robust and versatile methods for accessing a wide array of quinoline-4-carboxylic acid derivatives. By understanding the underlying mechanisms and the rationale behind the specific procedural steps, researchers are well-equipped to successfully synthesize these valuable compounds. The provided protocols, coupled with rigorous purification and characterization, will ensure the integrity of the synthesized materials, paving the way for their application in drug discovery and other scientific endeavors.
VI. References
-
Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved from [Link]
-
Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
Yoshida, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13039-13049. Retrieved from [Link]
-
Yoshida, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 159-165. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (Application Note AN056). Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. (CN102924374B). Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Sharma, V., & Rohilla, S. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Merck Index. (2001). Gould-Jacobs Reaction. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. mdpi.com [mdpi.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. prepchem.com [prepchem.com]
Application Note: A Strategic Approach to the HPLC Purification of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Abstract
Introduction and Scientific Background
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide range of biological activities, and their efficacy is often highly dependent on their purity. The target molecule possesses several key structural features that dictate its chromatographic behavior: a hydrophobic quinoline ring system, a polar phenolic hydroxyl group, and an ionizable carboxylic acid group.
The primary challenge in the purification of such a molecule is to achieve adequate retention on a stationary phase while ensuring a sharp, symmetrical peak shape, which is often compromised by the dissociation of the carboxylic acid. This guide addresses this challenge by proposing an ion-suppression reversed-phase HPLC method, a technique proven effective for the analysis and purification of aromatic carboxylic acids.[1]
Foundational Principles: Method Development Strategy
Developing a robust HPLC method from the ground up requires a logical, stepwise approach. The strategy is to establish a baseline set of conditions based on the analyte's structure and then systematically refine those parameters to achieve the desired separation and purity.
The Causality Behind Our Choices
-
Chromatographic Mode Selection: The presence of the large, non-polar quinoline and phenyl ring systems makes the molecule predominantly hydrophobic. Therefore, Reversed-Phase HPLC (RP-HPLC) is the logical choice, as it separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2]
-
Controlling Ionization: The carboxylic acid moiety (pKa typically ~4-5) will be ionized at neutral pH, leading to poor retention and peak tailing on a C18 column. To ensure a consistent, non-ionized state, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa.[1][3] This "ion-suppression" technique increases the hydrophobicity of the molecule, promoting better interaction with the stationary phase and resulting in improved peak shape and retention.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a strong hydrophobic surface suitable for retaining the analyte. Its widespread availability and the vast body of literature supporting its use for aromatic compounds make it an authoritative and trustworthy starting point.[4][5]
-
Detector Selection: The conjugated aromatic system of the quinoline and phenyl rings results in strong ultraviolet (UV) absorbance. A UV detector is therefore ideal for this application.[6] Specifically, a Photodiode Array (PDA) detector is highly recommended as it can acquire the entire UV-Vis spectrum for the eluting peak, which helps in peak identification, purity assessment, and selection of the optimal monitoring wavelength.
The logical flow for developing the purification method is visualized below.
Caption: Method Development Logic Flow.
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, PDA detector |
| HPLC Column | C18 Reversed-Phase Column | |
| Dimensions: 4.6 mm x 150 mm (analytical) or larger for prep | ||
| Particle Size: 5 µm | ||
| Chemicals | Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade) | |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a 50:50 mix of Mobile Phase A:B | |
| Reference Standard | Purified 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |
Proposed HPLC Purification Protocol
This protocol provides a robust starting point. Researchers should expect to perform minor optimizations based on the specific impurity profile of their crude material.
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Filter and degas.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude compound.
-
Dissolve in a minimal amount of DMSO (e.g., 200 µL).
-
Dilute to a final concentration of ~1 mg/mL with a 50:50 mixture of Mobile Phase A and B. For instance, dilute the 200 µL DMSO stock to a final volume of 5-10 mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Step 2: Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC system.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent starting point for retaining aromatic compounds.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses carboxylate formation, ensuring good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume for analytical scale; adjust based on concentration. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |
| Detection | PDA Detector, 225 nm | Quinoline systems show strong absorbance at 225 nm. Monitor 200-400 nm to confirm λmax. |
| Gradient Elution | See Table Below | A gradient is necessary to elute the retained compound and wash the column. |
Proposed Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Step 3: System Suitability and Execution
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (sample solvent only) to identify any system-related peaks.
-
Inject the prepared sample and initiate the data acquisition.
-
Monitor the chromatogram for the main peak corresponding to the target compound. The retention time will depend on the exact hydrophobicity, but it is expected to elute during the gradient phase.
Data Interpretation and Optimization
-
Peak Shape: The target peak should be symmetrical with a tailing factor between 0.9 and 1.2. If significant tailing occurs, ensure the mobile phase pH is sufficiently low.
-
Resolution: Assess the resolution between the main peak and any adjacent impurities. If resolution is poor, the gradient slope can be made shallower (e.g., extend the gradient time from 20 to 30 minutes) to improve separation.
-
Fraction Collection: For preparative purification, scale up the method to a larger diameter column. Collect the eluent corresponding to the main peak. Multiple injections may be required to process the entire batch of crude material.
The overall experimental workflow is depicted below.
Caption: Experimental Purification Workflow.
Conclusion and Trustworthiness
This application note provides a scientifically-grounded and detailed protocol for establishing an HPLC purification method for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. By explaining the causality behind each parameter choice—from the selection of a C18 column and an ion-suppressing mobile phase to the use of a PDA detector—this guide serves as a self-validating system. Researchers and drug development professionals can use this document as an authoritative starting point, enabling them to rapidly develop a robust, reliable, and efficient purification process for this and structurally related compounds.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2006). MDPI. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Semantic Scholar. [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]
-
Chromatographic separations of aromatic carboxylic acids. (1995). PubMed. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. [Link]
-
UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. [Link]
-
2-Phenylquinoline-4-carboxylic Acid. (n.d.). Sci-Hub. [Link]
-
HPLC Analysis with Diode Array Detection. (2024). Contract Testing Laboratories of America. [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2007). ResearchGate. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021). World Journal of Pharmaceutical and Medical Research. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2022). ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 3. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 4. measurlabs.com [measurlabs.com]
- 5. ctlatesting.com [ctlatesting.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to In Vitro Assay for Evaluating HDAC Inhibitor Potency of Novel Compounds
Introduction: The Critical Role of HDACs and the Quest for Potent Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1][2] The aberrant activity of specific HDAC isoforms has been implicated in the pathophysiology of numerous diseases, including a variety of cancers and neurological disorders.[1][3][4][5] This has established HDACs as prominent therapeutic targets, fueling the development of inhibitors that can modulate their activity.
The discovery and optimization of novel HDAC inhibitors are pivotal in modern drug development.[6] However, the journey from a candidate compound to a viable therapeutic requires rigorous evaluation of its potency and selectivity. In vitro enzymatic assays serve as the foundational step in this process, providing a quantitative measure of a compound's ability to inhibit HDAC activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to determine the potency (typically expressed as the half-maximal inhibitory concentration, IC50) of novel compounds against HDAC enzymes.
Pillar 1: Understanding the Assay Principle - From Deacetylation to Signal
The core of any HDAC inhibitor assay is the measurement of the enzymatic activity of a specific HDAC isoform in the presence of varying concentrations of a test compound. Most commercially available and widely used in vitro HDAC assays operate on a two-step principle: an enzymatic reaction followed by a signal generation step.
Common In Vitro Assay Technologies
Several detection methods are available, each with its own set of advantages and considerations:
-
Fluorogenic Assays: These are the most common and are well-suited for high-throughput screening (HTS).[7] They utilize a substrate containing an acetylated lysine coupled to a fluorophore, rendering it non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution, often containing a protease, cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the HDAC activity.[8][9]
-
Colorimetric Assays: In this format, the deacetylation of the substrate by HDACs leads to a chemical change that, upon addition of a developer reagent, produces a colored product.[10][11] The intensity of the color, measured by a spectrophotometer, is proportional to the HDAC activity.[10] These assays are generally less sensitive than fluorogenic or luminescent assays but offer a cost-effective alternative.
-
Luminescent Assays: These assays employ a pro-luciferin substrate that is acetylated. HDAC activity deacetylates the substrate, which is then cleaved by a developer enzyme to release luciferin. In the presence of luciferase and ATP, the luciferin is converted to oxyluciferin, generating a stable "glow-type" luminescent signal.[12] This method is highly sensitive and exhibits a broad dynamic range.
-
Antibody-Based Assays (ELISA-like): These direct assays use a substrate coated on a microplate. After the HDAC reaction, a specific antibody that recognizes the deacetylated product is added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).[13][14] The final signal is proportional to the amount of deacetylated product formed.[13][14]
The choice of assay technology depends on the required sensitivity, throughput, and available instrumentation. For novel compound screening, fluorogenic and luminescent assays are often preferred due to their high sensitivity and compatibility with HTS formats.
Pillar 2: A Self-Validating Protocol for Determining HDAC Inhibitor Potency
This protocol is designed to be a robust, self-validating system for determining the IC50 value of a novel compound against a specific HDAC isoform. It incorporates best practices to ensure data integrity and reproducibility. For this guide, we will focus on the widely adopted fluorogenic assay format.
Experimental Workflow Overview
The following diagram illustrates the key steps in the in vitro HDAC inhibitor potency assay.
Caption: Workflow for an in vitro HDAC inhibitor potency assay.
Materials and Reagents
| Reagent/Material | Key Considerations |
| Recombinant Human HDAC Enzyme | Isoform-specific (e.g., HDAC1, HDAC2, HDAC6). Ensure high purity and known activity. |
| Fluorogenic HDAC Substrate | Specific for the HDAC class being tested. |
| Assay Buffer | Typically contains Tris or HEPES, salts, and a stabilizing agent like BSA. |
| HDAC Developer | Often contains a protease and a known HDAC inhibitor (to stop the reaction). |
| Test Compound (Novel Inhibitor) | Dissolved in an appropriate solvent (e.g., DMSO). |
| Positive Control Inhibitor | A well-characterized, potent HDAC inhibitor (e.g., Trichostatin A, SAHA). |
| 96-well or 384-well Black Plates | Low-binding, opaque plates are essential to minimize background fluorescence. |
| Multichannel Pipettes/Automated Liquid Handler | For accurate and reproducible dispensing. |
| Fluorescence Microplate Reader | Capable of the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm or 485/528 nm, depending on the substrate).[8] |
| Incubator | Set to the optimal temperature for the enzyme (typically 30°C or 37°C).[7] |
Step-by-Step Experimental Protocol
1. Preparation of Reagents:
-
Test Compound Serial Dilutions:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay. Crucially, ensure the final DMSO concentration in the reaction well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity. [15]
-
-
Control Preparation:
-
Positive Control: Prepare a dilution series of a known HDAC inhibitor (e.g., Trichostatin A) to validate assay performance.
-
Negative Control (100% Activity): Wells containing assay buffer and DMSO (at the same final concentration as the test compound wells) but no inhibitor.
-
Blank Control (Background): Wells containing all assay components except the HDAC enzyme. This is critical for background subtraction.
-
-
HDAC Enzyme and Substrate Preparation:
-
Thaw the recombinant HDAC enzyme and substrate on ice.
-
Dilute the HDAC enzyme to the working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Dilute the substrate to its working concentration in assay buffer.
-
2. Assay Plate Setup and Execution:
-
Add the reagents to the wells of a black microplate in the following order. Perform all additions in duplicate or triplicate.
| Step | Reagent | Volume (for a 50 µL final volume) | Purpose |
| 1 | Assay Buffer | Variable | To bring the final volume to 50 µL. |
| 2 | Test Compound/Controls | 5 µL | To achieve the final desired inhibitor concentrations. |
| 3 | Diluted HDAC Enzyme | 20 µL | Initiates the pre-incubation. |
-
Pre-incubation: Gently mix the plate and incubate for a recommended time (e.g., 10-30 minutes) at the assay temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For compounds suspected of having slow-binding kinetics, this pre-incubation time may need to be extended.[16]
-
Initiate the Enzymatic Reaction:
-
Add 25 µL of the diluted substrate to all wells to start the reaction.
-
Mix the plate and incubate at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).[3][7] This incubation time should be optimized to ensure the reaction remains within the linear range (typically <20% substrate conversion).
-
-
Stop the Reaction and Develop the Signal:
3. Data Acquisition and Analysis:
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis for IC50 Determination:
-
Subtract Background: Average the fluorescence values from the blank (no enzyme) wells and subtract this value from all other wells.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of Negative Control Well)]
-
Plot Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Calculate IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[17] Software such as GraphPad Prism is commonly used for this analysis.[17]
-
Self-Validation: Essential Controls for Trustworthy Data
| Control | Purpose | Expected Outcome |
| Negative Control (No Inhibitor) | Represents 100% enzyme activity. | High signal, indicating robust enzyme activity. |
| Positive Control (e.g., TSA) | Validates that the assay can detect inhibition. | A dose-dependent decrease in signal, with a calculated IC50 consistent with literature values. |
| Blank (No Enzyme) | Measures background fluorescence from reagents. | Very low signal. |
| Z'-factor Calculation | A statistical measure of assay quality and suitability for HTS. | A Z'-factor > 0.5 indicates an excellent and robust assay.[3] |
Pillar 3: Authoritative Grounding and Mechanistic Insight
The reliability of an in vitro assay hinges on a deep understanding of the underlying biochemistry. The enzymatic reaction catalyzed by HDACs is a fundamental deacetylation process.
Mechanism of HDAC Action and Inhibition
The following diagram illustrates the basic mechanism of HDAC-mediated deacetylation and its inhibition.
Caption: Mechanism of a fluorogenic HDAC assay and its inhibition.
HDAC inhibitors typically function by binding to the active site of the enzyme, often chelating the zinc ion that is essential for catalysis in Class I, II, and IV HDACs.[18] This prevents the substrate from binding and being deacetylated, thus reducing the signal generated in the assay.
Advanced Considerations
-
Slow-Binding Inhibition: Some potent inhibitors do not reach equilibrium with the enzyme instantaneously.[16] This "slow-binding" behavior can lead to an underestimation of potency if pre-incubation times are too short.[16] If a compound's potency appears to increase with longer pre-incubation times, a more detailed kinetic analysis may be warranted.[16]
-
Compound Interference: Novel compounds may interfere with the assay by fluorescing at the detection wavelengths or by inhibiting the developer enzyme. It is crucial to test for compound auto-fluorescence and potential inhibition of the developer in separate control experiments.
-
From In Vitro Potency to Cellular Activity: While this note focuses on biochemical assays, it is important to remember that potent in vitro inhibition does not always translate to cellular activity. Factors such as cell permeability, efflux by transporters, and intracellular metabolism can significantly impact a compound's efficacy in a cellular context.[18] Therefore, promising hits from biochemical screens should always be validated in cell-based assays.[9][12]
Conclusion
The in vitro HDAC inhibitor potency assay is an indispensable tool in the discovery and development of novel epigenetic modulators. By employing a well-structured, self-validating protocol and understanding the underlying biochemical principles, researchers can generate high-quality, reproducible data. This robust evaluation of inhibitor potency is the critical first step in identifying promising lead compounds that may one day translate into effective therapies for a range of debilitating diseases.
References
-
BPS Bioscience. HDAC Fluorogenic Assay Kit (Green). [Link]
-
Drug Discovery and Development Technology. Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. [Link]
-
MDPI. Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. [Link]
-
ACS Publications. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. [Link]
-
bioRxiv. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. [Link]
-
National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
-
National Center for Biotechnology Information. Role of histone deacetylases and their inhibitors in neurological diseases. [Link]
-
MDPI. IJMS | Special Issue : Histone Deacetylase Inhibitors in Health and Disease. [Link]
-
National Center for Biotechnology Information. Histone deacetylases as targets for treatment of multiple diseases. [Link]
-
AMSBIO. Colorimetric HDAC Activity Assay Kit. [Link]
-
Wikipedia. Histone deacetylase. [Link]
Sources
- 1. Role of histone deacetylases and their inhibitors in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Special Issue : Histone Deacetylase Inhibitors in Health and Disease [mdpi.com]
- 5. Histone deacetylases as targets for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor Screening and Design [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 13. epigentek.com [epigentek.com]
- 14. epigentek.com [epigentek.com]
- 15. bioivt.com [bioivt.com]
- 16. biorxiv.org [biorxiv.org]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of Quinoline Compounds
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities, including potent anti-cancer properties.[1] The versatility of the quinoline structure allows for diverse chemical modifications, leading to a vast library of derivatives that can modulate various cellular processes implicated in cancer progression.[1][2] These compounds have been shown to exert their anti-proliferative effects through a variety of mechanisms, such as inducing cell cycle arrest, triggering apoptosis (programmed cell death), inhibiting angiogenesis, and disrupting key signal transduction pathways that drive tumor growth and survival.[1][3]
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to robustly assess the anti-proliferative potential of novel quinoline compounds. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, providing insights into the causality behind each experimental choice to ensure the generation of reliable and reproducible data.
I. Foundational Assays for Quantifying Anti-proliferative Activity
A critical first step in evaluating a novel quinoline compound is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved by measuring cell viability and proliferation in response to increasing concentrations of the compound.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Rationale for Use: The MTT assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate complete growth medium.[5][6]
-
Trypsinize and count the cells, ensuring >90% viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] Note that the final DMSO concentration in the culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).[7]
-
Perform serial dilutions of the compound in complete growth medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the quinoline compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting and Expert Insights:
-
Compound Interference: Some compounds can directly reduce MTT, leading to false-positive results.[8][9] To control for this, include a cell-free control with the compound and MTT.[8]
-
High Variability: Uneven cell seeding is a common source of variability. Ensure a homogenous cell suspension and careful pipetting.[10]
-
Unexpected Increase in OD: At certain concentrations, some compounds can induce metabolic stress, leading to an increase in mitochondrial activity and a higher OD reading.[4] It is crucial to correlate MTT data with morphological observations under a microscope.
Long-Term Survival: Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides a measure of long-term cell survival and is considered a stringent test for cytotoxicity.[11]
Rationale for Use: While the MTT assay measures short-term metabolic activity, the colony formation assay evaluates the long-term reproductive capacity of cells after treatment, providing a more comprehensive understanding of a compound's anti-proliferative effects.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low and predetermined number of cells (e.g., 200-1000 cells) into 6-well plates containing complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the quinoline compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed.
-
Change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Colony Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the compound concentration to generate a dose-response curve.
-
Troubleshooting and Expert Insights:
-
Seeding Density is Key: Too high a density will result in merged colonies that are difficult to count, while too low a density may not yield a sufficient number of colonies for statistical analysis.[12]
-
Treatment Timing: While some protocols involve treating cells before seeding, plating the cells first and treating them after attachment can reduce stress on the cells and lead to more reproducible results.[12]
-
Manual Counting Subjectivity: Manual colony counting can be subjective.[11] Using imaging software to automate counting can improve consistency.
II. Mechanistic Insights: Unraveling the Mode of Action
Once the anti-proliferative activity of a quinoline compound has been established, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on cell cycle progression and apoptosis.
Cell Cycle Analysis via Flow Cytometry
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), thereby preventing cell division. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution.
Rationale for Use: Understanding how a quinoline compound alters the cell cycle can provide valuable clues about its molecular targets.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the quinoline compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization, collect the supernatant (to include any floating, potentially apoptotic cells), and wash with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Troubleshooting and Expert Insights:
-
Doublet Discrimination: Ensure that the flow cytometer is properly set up to exclude cell doublets, which can be misinterpreted as G2/M phase cells.
-
Apoptotic Cells: A sub-G1 peak in the histogram indicates the presence of apoptotic cells with fragmented DNA. This can be quantified as an initial indication of apoptosis induction.
-
Time-Course Analysis: Performing a time-course experiment is crucial to capture the dynamic changes in cell cycle distribution following treatment.[13]
Apoptosis Detection: Annexin V/PI Staining
Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.
Rationale for Use: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the mode of cell death induced by the quinoline compound.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells with the quinoline compound as described for cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
Necrotic cells are Annexin V-negative and PI-positive.
-
Troubleshooting and Expert Insights:
-
Compensation is Crucial: Proper compensation must be set up to correct for spectral overlap between the fluorochromes used (e.g., FITC and PI).[14]
-
Harvesting Technique: Be gentle during cell harvesting to avoid mechanically inducing membrane damage, which can lead to false-positive PI staining.
-
Positive Controls: Include a positive control for apoptosis induction (e.g., staurosporine or etoposide) to validate the assay.
III. Delving Deeper: Investigating Molecular Targets and Signaling Pathways
To further characterize the mechanism of action, it is essential to investigate the effect of the quinoline compound on specific proteins and signaling pathways known to be involved in cell proliferation and survival.
Protein Expression Analysis: Western Blotting
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. This can reveal whether the quinoline compound modulates the expression or activation (e.g., phosphorylation) of key proteins involved in cell cycle regulation and apoptosis.
Rationale for Use: Western blotting provides direct evidence of the molecular changes induced by the compound, helping to identify its specific targets.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the quinoline compound and harvest them at various time points.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.[15]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases, or key signaling proteins like Akt and ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Troubleshooting and Expert Insights:
-
Antibody Validation: Ensure the specificity of the primary antibody by including positive and negative controls.
-
Loading Controls: Choose a loading control that is not affected by the experimental treatment.
-
Phospho-specific Antibodies: When investigating signaling pathways, use phospho-specific antibodies to detect the activated forms of kinases.[16]
Signaling Pathway Analysis
Many quinoline compounds have been reported to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[17]
PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell growth, proliferation, and survival.[8]
MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation.[1]
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental workflow for analyzing the impact of quinoline compounds on key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway Diagram
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
IV. Data Presentation and Interpretation
Table 1: IC50 Values of Representative Quinoline Derivatives against Various Cancer Cell Lines
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 3.1 | [6] |
| Compound A | HCT-116 (Colon) | 23 | [6] |
| Compound A | A549 (Lung) | 9.96 | [6] |
| Compound B | HeLa (Cervical) | 1.43 ± 0.26 | [5] |
| Compound C | MCF-7 (Breast) | 0.49 ± 0.02 | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to Cisplatin | [1] |
| Quinoline Derivative 17 | MCF-7 (Breast) | 0.84 ± 0.05 | [18] |
| Quinoline Derivative 17 | A549 (Lung) | 0.69 ± 0.03 | [18] |
| Quinoline-8-sulfonamide 9a | MDA-MB-231 (Breast) | 273.5 µg/mL (0.609 mM) | [19] |
| Imidazo[4,5-c]quinoline derivative 39 | - | mTOR: 1.4, PI3Kα: 0.9 | [17] |
V. Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing the anti-proliferative effects of novel quinoline compounds. By systematically progressing from foundational cytotoxicity assays to in-depth mechanistic studies, researchers can generate high-quality, reproducible data that will be invaluable for the preclinical development of new anti-cancer therapeutics. Future studies may involve the use of more complex in vitro models, such as 3D spheroids or organoids, to better mimic the tumor microenvironment, as well as in vivo studies in animal models to assess the efficacy and safety of promising lead compounds.
VI. References
-
Cieplik, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
-
Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Kinase Inhibition. Journal of Medicinal Chemistry.
-
Struga, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
-
Ibrahim, M. A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules. Available at: [Link]
-
Thomsen, M. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Alhassan, M. Z., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available at: [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Available at: [Link]
-
de Souza, M. V. N., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against MCF-7. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values (μM) of compounds 11c-11j against MCF-7 and HeLa cell lines using MTT assay. Available at: [Link]
-
Weiskirchen, S., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]
-
Monteiro, R. J., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. Available at: [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
ResearchGate. (2013). I'm trying to perform the colony formation assay... Does anyone know the best way to perform this assay?. Available at: [Link]
-
PubMed. (2023). Flow cytometry as an analytical method of drug-induced apoptosis in 3D bioprinted melanoma cells. Available at: [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]
-
LabTAG. (2024). Mastering Cell Culture Techniques: From Basics to Advanced Applications. Available at: [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Available at: [Link]
-
Shoemaker, R. H. (2006). Application of a human tumor colony-forming assay to new drug screening. Cancer Research.
-
European Pharmaceutical Review. (2010). Application of flow cytometry in drug discovery. Available at: [Link]
-
ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters.
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available at: [Link]
-
Wikipedia. (n.d.). Cell culture. Available at: [Link]
-
Frontiers. (n.d.). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Available at: [Link]
-
ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229... Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available at: [Link]
-
Lee, M., et al. (2012). Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Research and Treatment. Available at: [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Available at: [Link]
-
National Institutes of Health. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. Available at: [Link]
-
Bosanquet, A. G. (1989). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cancer Research - TekTalk Newsletter [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reaction outcomes.
The synthesis of this target molecule typically proceeds via a two-stage process:
-
Doebner Reaction: A three-component condensation of a p-substituted aniline (like p-anisidine), an aldehyde (p-hydroxybenzaldehyde, often protected as p-methoxybenzaldehyde), and pyruvic acid to form the quinoline core.
-
Demethylation: Cleavage of the methoxy ether protecting group to yield the final hydroxyphenyl product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: The Doebner Reaction - Synthesis of the Methoxy Intermediate
The first stage, the synthesis of 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, is a classic Doebner reaction.[1] This reaction, while powerful, is notorious for potential low yields and byproduct formation if not carefully controlled.[2][3]
Overall Reaction Workflow
Caption: General workflow for the Doebner reaction stage.
Frequently Asked Questions (FAQs)
Q1: My yield of the methoxy-intermediate is consistently low or I get no product at all. What are the primary causes?
Low yields in the Doebner reaction can often be traced back to three main areas: reactant quality, reaction conditions, and the formation of side products.[2] Anilines with electron-donating groups, like p-anisidine, are generally suitable, but issues can still arise.[4]
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
p-Anisidine: Should be a colorless to pale yellow solid. If it is dark brown or black, it has likely oxidized. Purify by recrystallization from ethanol/water or by sublimation. Confirm purity via melting point (57-59 °C) and ¹H NMR.
-
p-Anisaldehyde: Should be a colorless liquid or low-melting solid. If it has a brownish tint, it may contain p-anisic acid from oxidation. Purify by distillation under reduced pressure.
-
Pyruvic Acid: Can undergo self-condensation over time. Use freshly opened or distilled pyruvic acid for best results.
-
-
Optimize Reaction Conditions: The Doebner reaction is sensitive to temperature and catalyst concentration.[5]
-
Temperature Control: The reaction often requires heating (reflux in ethanol is common), but excessive temperatures can promote polymerization and tar formation.[6] Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Catalyst: While classic conditions use Brønsted acids, Lewis acids like BF₃·THF have been shown to improve yields, especially with challenging substrates.[5]
-
Rate of Addition: Adding the pyruvic acid dropwise to the heated mixture of the aniline and aldehyde can suppress decomposition and improve yields.[4]
-
-
Monitor the Reaction: Use TLC to track the consumption of the starting aldehyde. If the aldehyde spot remains unchanged after several hours, it points to an issue with reaction initiation (e.g., inactive catalyst, low temperature, impure reactants).
Q2: My reaction turns into a dark, intractable tar. How can I prevent this?
Tar formation is the most common side reaction in Doebner-von Miller type syntheses.[7] It is primarily caused by the acid-catalyzed self-polymerization of the aldehyde or other reactive intermediates.
Troubleshooting Protocol:
-
Moderate the Acidity: Excessively strong acid conditions can accelerate tar formation. Titrate the amount of catalyst used. Start with a lower concentration and increase if the reaction fails to proceed.
-
Control Temperature: As mentioned, high temperatures promote polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[7]
-
Ensure Proper Stoichiometry: An excess of the aldehyde can contribute to polymerization. Use a 1:1 or slight excess of the aniline relative to the aldehyde.
-
Consider Solvent Choice: While ethanol is common, exploring other solvents like acetonitrile (MeCN) might provide a cleaner reaction profile in some cases.[5]
| Parameter | Recommendation | Rationale |
| Temperature | 80-100 °C (Reflux) | Balances reaction rate against the rate of thermal decomposition and tar formation. |
| Solvent | Absolute Ethanol, Acetonitrile | Provides good solubility for reactants and facilitates heat transfer. |
| Catalyst | BF₃·THF, p-TsOH, HCl | Lewis or Brønsted acids are required to catalyze the condensation and cyclization steps.[3] |
| Addition Order | Add pyruvic acid last and slowly | Minimizes the self-condensation of pyruvic acid and controls the exothermic reaction.[4] |
Part 2: The Demethylation Step
Once the methoxy intermediate is successfully synthesized and purified, the final step is to cleave the aryl methyl ether to reveal the target phenol. This is a critical step where yield can be lost if harsh conditions are used.
Frequently Asked Questions (FAQs)
Q3: My demethylation reaction is incomplete or gives a low yield. What are the best reagents and conditions?
Incomplete demethylation leaves starting material in your final product, complicating purification. Low yields can result from harsh reagents that cause decomposition of the quinoline core.
Troubleshooting Protocol:
-
Choice of Demethylating Agent: The selection of the reagent is critical for cleaving the robust aryl methyl ether bond without affecting other functional groups.
-
Boron Tribromide (BBr₃): This is a powerful and effective Lewis acid for cleaving aryl ethers. It typically provides high yields at low temperatures (e.g., 0 °C to room temperature). However, it is highly corrosive and moisture-sensitive, requiring anhydrous conditions.
-
Hydrobromic Acid (HBr) in Acetic Acid: A classic and cost-effective method. It requires heating (reflux), which can sometimes lead to byproducts.
-
Thiolate Anions: Nucleophilic demethylation using reagents like sodium thioethoxide in DMF can be effective, but may require higher temperatures.[8]
-
-
Reaction Monitoring: Monitor the reaction closely by TLC. The product, being a phenol, will have a different Rf value and may show a different color with certain stains (e.g., KMnO₄) compared to the starting material.
-
Workup Procedure:
-
BBr₃ Quench: The reaction must be quenched carefully by slowly adding methanol or water at low temperatures to decompose the boron complexes.
-
pH Adjustment: The final product is a carboxylic acid with a phenolic hydroxyl group. Its solubility is highly pH-dependent. During aqueous workup, carefully adjust the pH to precipitate the product. The isoelectric point may need to be determined empirically to maximize recovery.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Part 3: Purification and Characterization
Q4: I'm having difficulty purifying the final product. What is the recommended method?
Purification can be challenging due to the amphoteric nature of the molecule (both acidic carboxylate and acidic phenol) and its potential for zwitterion formation.
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent System: A polar protic solvent is usually required. Systems like Dimethylformamide (DMF)/water or Ethanol/water are good starting points.[9]
-
Procedure: Dissolve the crude product in a minimum amount of hot DMF or ethanol. Slowly add hot water until the solution becomes turbid. Add a small amount of the organic solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Acid-Base Extraction: This technique can be used for crude purification but can be difficult. The compound may precipitate at the interface between aqueous and organic layers. It is best used to remove neutral or basic impurities.
-
Characterization:
-
¹H NMR: Confirm the disappearance of the methoxy signal (~3.8-3.9 ppm) and the appearance of a broad phenolic -OH signal.
-
Mass Spectrometry: Confirm the correct molecular weight for the final product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
By systematically addressing each stage of the synthesis and applying these troubleshooting principles, you can significantly improve the yield and purity of your 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
References
-
Fujita, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link][4][5]
- Doebner, O. (1887). Ueber α-Alkyl-β-phenyl-cinchoninsäuren und über die bei ihrer Bildung nebenbei entstehenden Azoderivate. Berichte der deutschen chemischen Gesellschaft. (Historical reference, details can be found in modern reviews).
-
Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link][10]
-
Wang, D., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link][11]
-
Silva, A. M. S., et al. (2011). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link][12]
-
Asadi, S., et al. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link][13]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link][1]
-
All About Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link][14]
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link][15]
-
Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. Available at: [16]
-
Jones, K., et al. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry. Available at: [Link][8]
-
ResearchGate. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link][17]
-
Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative. Available at: [9]
-
Wang, X., et al. (2018). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link][18]
-
Synfacts. (2015). Quinoline-4-Carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme. Available at: [Link][19]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [open.bu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Solubility Challenges with Quinolone Carboxylic Acids
Welcome to the technical support center dedicated to addressing the solubility challenges of quinoline carboxylic acids in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of these compounds for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common yet critical issues.
Understanding the Challenge: Why are Quinolone Carboxylic Acids Poorly Soluble?
Quinolone carboxylic acids are a class of organic compounds characterized by a fused bicyclic aromatic quinoline ring system with a carboxylic acid substituent. This structural arrangement, while conferring valuable biological activities, also presents inherent physicochemical properties that often lead to poor aqueous solubility, especially under neutral pH conditions.
The primary factors contributing to their low solubility are:
-
Molecular Structure: The large, rigid, and hydrophobic quinoline ring system dominates the molecule's character, leading to unfavorable interactions with polar water molecules.
-
pKa and Ionization State: Quinolone carboxylic acids are amphoteric molecules, possessing both a weakly acidic carboxylic acid group (pKa typically in the range of 5.5-6.5) and a weakly basic nitrogen atom on the quinoline ring (pKa typically around 8.0-9.0). Their net charge, and therefore their solubility, is highly dependent on the pH of the aqueous medium. At their isoelectric point (the pH at which the net charge is zero), their solubility is at a minimum.
-
Crystalline Structure: Many quinolone carboxylic acids exist as stable crystalline solids with high lattice energy. This strong intermolecular packing in the solid state requires a significant amount of energy to be overcome for dissolution to occur.
Frequently Asked Questions (FAQs)
Q1: My quinolone carboxylic acid won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A1: The most immediate and often most effective strategy is to adjust the pH of your buffer. Due to their amphoteric nature, the solubility of quinoline carboxylic acids is highly pH-dependent. For most compounds in this class, solubility significantly increases in either acidic (pH < 5) or alkaline (pH > 9) conditions. A good starting point is to prepare your stock solution in a small volume of 0.1 M NaOH to deprotonate the carboxylic acid, forming a more soluble salt, and then diluting it into your final buffer. Always check the final pH of your solution and adjust if necessary. Be mindful that extreme pH values may affect the stability of your compound or interfere with your downstream experiments.
Q2: I've adjusted the pH, but the solubility is still not high enough for my required concentration. What are my other options?
A2: If pH adjustment alone is insufficient, you can explore the use of co-solvents or cyclodextrins. Co-solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can increase solubility by reducing the polarity of the aqueous medium.[1] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic quinoline ring, effectively encapsulating it and increasing its apparent water solubility.[2][3]
Q3: Will using co-solvents or cyclodextrins interfere with my biological assay?
A3: This is a critical consideration. Both co-solvents and cyclodextrins can have biological effects of their own. It is essential to run appropriate vehicle controls in your experiments to account for any potential effects of these excipients. The concentration of the co-solvent or cyclodextrin should be kept as low as possible while still achieving the desired solubility. It is advisable to perform a literature search to determine the tolerance of your specific cell line or assay system to the chosen excipient.
Q4: How can I determine the solubility of my specific quinoline carboxylic acid in different conditions?
A4: The most common and straightforward method is the shake-flask method.[4] This involves adding an excess of the solid compound to the buffer or solution of interest, agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution after initial dissolution. | Supersaturation: The initial dissolution conditions (e.g., heating, vigorous mixing) may have created a supersaturated solution that is not stable over time. pH shift: The final pH of the solution may have drifted back towards the isoelectric point of the compound. Buffer capacity exceeded: The amount of acidic or basic compound added may have overwhelmed the buffering capacity of the solution. | 1. Avoid excessive heating during dissolution. 2. Re-verify and adjust the final pH of the solution. 3. Use a buffer with a higher buffering capacity or prepare a more concentrated stock solution to minimize the volume added. |
| Inconsistent solubility results between experiments. | Equilibrium not reached: The agitation time in the shake-flask method may be insufficient. Temperature fluctuations: Solubility is temperature-dependent. Inaccurate concentration measurement: Issues with the analytical method (e.g., HPLC, UV-Vis). | 1. Increase the agitation time to 48 or 72 hours and check for consistent concentrations at different time points. 2. Ensure all experiments are conducted at a constant and controlled temperature. 3. Validate your analytical method for linearity, accuracy, and precision. Refer to the HPLC troubleshooting section below. |
| Low yield of cyclodextrin inclusion complex. | Incorrect stoichiometry: The molar ratio of the quinolone carboxylic acid to the cyclodextrin may not be optimal. Inefficient complexation method: The chosen method (e.g., physical mixing) may not be effective.[5] | 1. Perform a phase solubility study to determine the optimal molar ratio. 2. Try alternative complexation methods such as kneading, co-precipitation, or freeze-drying. |
Data Summary: pH-Dependent Solubility of Selected Quinolone Carboxylic Acids
The following table provides a summary of the aqueous solubility of several common quinolone carboxylic acids at different pH values. This data illustrates the significant impact of pH on their solubility.
| Compound | Solubility at Acidic pH | Solubility at Neutral pH | Solubility at Alkaline pH | Reference(s) |
| Nalidixic Acid | Slightly soluble | Very slightly soluble in water (0.1 g/L) | Soluble in solutions of fixed alkali hydroxides | [6][7][8] |
| Ciprofloxacin | Highly soluble below pH 6 | Poorly soluble | Highly soluble | [9][10][11] |
| Levofloxacin | Soluble to freely soluble (approx. 100 mg/mL from pH 0.6 to 5.8) | Minimum solubility (approx. 50 mg/mL) at pH 6.9 | Freely soluble (maximum of 272 mg/mL at pH 6.7) | [12][13][14] |
| Cinoxacin | - | - | Antibacterial activity is pH-dependent, suggesting pH-solubility relationship | [15] |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of a quinolone carboxylic acid in a specific buffer.[4][16]
Materials:
-
Quinolone carboxylic acid powder
-
Aqueous buffer of desired pH (e.g., phosphate buffer)[17][18][19]
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the quinolone carboxylic acid to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes a general procedure for using co-solvents to increase the solubility of a quinolone carboxylic acid.[20]
Materials:
-
Quinolone carboxylic acid powder
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)[1][21]
-
Aqueous buffer of desired pH
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
For each co-solvent concentration, perform the shake-flask solubility assay as described in Protocol 1.
-
Plot the solubility of the quinolone carboxylic acid as a function of the co-solvent concentration.
-
Select the lowest co-solvent concentration that achieves the desired solubility for your experiment.
-
To prepare a solution of a specific concentration: a. Weigh the required amount of the quinolone carboxylic acid. b. In a volumetric flask, dissolve the compound in the selected co-solvent. c. Slowly add the aqueous buffer to the final volume while stirring.
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol details the preparation of a solid inclusion complex of a quinolone carboxylic acid with a cyclodextrin using the kneading method.[22]
Materials:
-
Quinolone carboxylic acid powder
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Mortar and pestle
-
Deionized water or ethanol-water mixture
-
Vacuum oven or desiccator
Procedure:
-
Weigh the quinolone carboxylic acid and the cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the liquid (water or ethanol-water) to form a paste.
-
Gradually add the quinolone carboxylic acid to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) until a homogeneous paste is formed.
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.
-
The dried product is the solid inclusion complex, which can then be dissolved in the desired aqueous buffer.
Visualizing the Workflow
Decision Tree for Solubility Enhancement
Caption: A decision tree for selecting a solubility enhancement strategy.
Shake-Flask Solubility Assay Workflow
Caption: The workflow for the shake-flask solubility assay.
HPLC Troubleshooting for Quinolone Carboxylic Acids
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silica: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the HPLC column. Column overload: Injecting too high a concentration of the sample. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the basic nitrogen and minimize secondary interactions. 2. Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. 3. Use a base-deactivated column. 4. Reduce the injection volume or dilute the sample. |
| Poor Peak Shape (Broadening) | Poor solubility in the mobile phase: The compound may be precipitating on the column. Column degradation: The column may be nearing the end of its lifespan. | 1. Increase the organic content of the mobile phase. 2. Ensure the sample is fully dissolved in the initial mobile phase conditions. 3. Replace the column. |
| Ghost Peaks | Carryover from previous injections: The compound may be strongly retained on the column. Contamination in the system. | 1. Implement a robust needle wash protocol on the autosampler. 2. Include a high-organic wash step at the end of the gradient. 3. Flush the entire HPLC system with a strong solvent.[23] |
References
-
UV absorption of nalidixic acid in different mixed of water/ethanol. - ResearchGate. Available at: [Link]
-
How can I increase solubility of antibiotic nalidixic acid to add it in culture media? - ResearchGate. Available at: [Link]
-
Nalidixic Acid / Official Monographs for Part I. Available at: [Link]
-
LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i - accessdata.fda.gov. Available at: [Link]
-
The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Available at: [Link]
-
The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate - Pharmacy Education. Available at: [Link]
-
The solubility of ciprofloxacin at different pH medium - ResearchGate. Available at: [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. Available at: [Link]
-
Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
-
Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed. Available at: [Link]
- CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ... - Google Patents.
-
Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. Available at: [Link]
-
Influence of Urinary pH on the Pharmacokinetics of Cinoxacin in Humans and on Antibacterial Activity In Vitro - NIH. Available at: [Link]
-
Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs - ResearchGate. Available at: [Link]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC - NIH. Available at: [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. Available at: [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]
-
What is the water solubility of levofloxacin hemihydrate? - ResearchGate. Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
Solubility enhancement of Cox-2 inhibitors using various solvent systems. - SciSpace. Available at: [Link]
-
Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite - CONICET. Available at: [Link]
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC - NIH. Available at: [Link]
-
Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins - SciRP.org. Available at: [Link]
-
Cyclodextrins: Concept to applications, regulatory issues and challenges - Nanomedicine Research Journal. Available at: [Link]
-
Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed. Available at: [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available at: [Link]
-
Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Publishing. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Available at: [Link]
-
(PDF) Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug - ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
(PDF) Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib - ResearchGate. Available at: [Link]
-
solubility data of the produced samples in phosphate buffer at pH 5.5... - ResearchGate. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
Sources
- 1. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rpicorp.com [rpicorp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Urinary pH on the Pharmacokinetics of Cinoxacin in Humans and on Antibacterial Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 18. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Poor Cell Permeability of Carboxylic Acid-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and strategic insights for tackling one of the most common challenges in drug discovery: the poor cell permeability of carboxylic acid-containing compounds. Our goal is to equip you with the foundational knowledge and practical tools to diagnose permeability issues and effectively advance your promising candidates.
Section 1: The Root of the Problem: Understanding Carboxylic Acid Permeability
Carboxylic acids are a cornerstone of medicinal chemistry, present in numerous blockbuster drugs. However, their inherent physicochemical properties often create a significant barrier to cell entry, leading to a frustrating disconnect between high in vitro target potency and poor cellular activity.
The primary obstacle is governed by the pH-partition hypothesis . This theory states that only the neutral, unionized form of a drug can efficiently diffuse across the lipid-rich cell membrane[1][2][3]. For a carboxylic acid (a weak acid), its ionization state is dictated by its acidity constant (pKa) and the pH of its environment[2][4].
-
In the acidic environment of the stomach (pH 1-3): The pH is below the typical pKa of most drug-like carboxylic acids (pKa 3-5). Here, the compound exists predominantly in its neutral, protonated form (R-COOH), favoring absorption.
-
In the near-neutral environment of the intestines and blood (pH ~7.4): The pH is well above the pKa. The compound exists almost entirely in its charged, deprotonated carboxylate form (R-COO⁻). This ionized state makes the molecule highly polar and water-soluble, preventing it from passively diffusing across lipophilic cell membranes[5].
This pH-dependent ionization is the central reason why many potent carboxylic acid-containing compounds fail in cell-based assays and exhibit poor oral bioavailability.
Caption: Figure 1. The pH-partition hypothesis.
Section 2: Troubleshooting & Strategy Guide (FAQ Format)
This section addresses common issues encountered during development.
Q1: My compound has high in-vitro potency but fails in cell-based assays. How do I confirm if permeability is the issue?
A1: This is a classic efficacy disconnect. Before extensive medicinal chemistry efforts, it's crucial to systematically diagnose the problem.
-
Rule out Assay Artifacts: Ensure the compound is not degrading in the cell culture media or interfering with the assay signal (e.g., luciferase inhibition, fluorescence quenching). Run stability controls in media and counter-screens for assay interference.
-
Confirm Target Engagement: If possible, use a target engagement assay (e.g., CETSA, NanoBRET) to see if the compound can interact with its intracellular target, even if it doesn't produce a downstream functional effect. A lack of engagement strongly points to a permeability barrier.
-
Directly Measure Permeability: The most definitive step is to measure permeability directly. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Q2: What is the first and most cost-effective assay to assess the passive permeability of my carboxylic acid?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[6] It is a non-cell-based, high-throughput assay that specifically measures passive diffusion[6].
-
Mechanism: PAMPA uses a 96-well plate system where a filter support is coated with a lipid-infused oil (e.g., phosphatidylcholine in dodecane) to create an artificial membrane separating a donor and an acceptor well[7]. The compound is added to the donor well, and after an incubation period, the amount that has diffused into the acceptor well is quantified[6].
-
Why it's useful for carboxylic acids: Because it isolates passive diffusion, a low PAMPA result for a carboxylic acid is a strong, direct indicator that the molecule's intrinsic physicochemical properties are hindering its ability to cross a lipid bilayer. It avoids the complexities of cellular machinery like active transporters[6].
A detailed protocol for the PAMPA assay is provided in Section 3.
Q3: My PAMPA results show low permeability. What are my options?
A3: Low PAMPA permeability confirms that the neutral form of your compound is not lipophilic enough to passively diffuse. The most effective and widely used strategy to overcome this is the prodrug approach .[8][9]
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For carboxylic acids, the classic strategy is esterification .[5][9][10]
-
The Causality: By masking the polar, ionizable carboxylic acid with a neutral ester group, you dramatically increase the compound's lipophilicity. This uncharged prodrug can now easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, releasing the active carboxylic acid precisely where it needs to act.[5][8][9]
Caption: Figure 2. The ester prodrug strategy.
Common Ester Prodrugs for Carboxylic Acids:
| Prodrug Type | Example Moiety | Key Feature |
| Simple Alkyl Esters | Methyl, Ethyl | Easiest to synthesize; cleavage rates can be slow. |
| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Generally cleaved more rapidly by esterases. |
| Amino Acid Esters | Valine, Leucine | Can be designed to hijack amino acid transporters for active uptake.[8] |
Q4: My compound shows good PAMPA permeability but poor Caco-2 permeability. What does this discrepancy suggest?
A4: This is a critical diagnostic finding. High PAMPA permeability indicates your compound has the intrinsic physicochemical properties for passive diffusion. However, poor permeability in a Caco-2 cell assay, which uses a monolayer of human intestinal cells, strongly suggests the involvement of active efflux transporters .[11][12]
-
The Causality: Caco-2 cells express a variety of transporter proteins that function to protect the body by pumping foreign substances (xenobiotics) back out of the cell[12]. The most notorious of these are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP)[13][14][15]. Your compound is likely a substrate for one or more of these efflux pumps. It gets into the cell, but is immediately pumped out, resulting in low net accumulation.
Q5: How can I design an experiment to test if my compound is a substrate for efflux pumps like P-gp or BCRP?
A5: The definitive experiment is a bidirectional Caco-2 assay .[11]
-
Mechanism: In this assay, you measure the permeability of your compound in both directions across the Caco-2 monolayer:
-
Apical-to-Basolateral (A→B): Simulates absorption from the gut into the blood.
-
Basolateral-to-Apical (B→A): Simulates efflux from the blood back into the gut lumen.
-
-
Interpretation: You calculate an Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
An ER > 2 is a strong indicator that your compound is actively transported by an efflux pump.[11]
-
-
Confirmation: To confirm which pump is responsible, you can repeat the bidirectional assay in the presence of known inhibitors. For example, co-incubating with Verapamil (a P-gp inhibitor) or Fumitremorgin C (a BCRP inhibitor)[11]. If the efflux ratio decreases significantly in the presence of the inhibitor, you have identified the transporter involved.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a framework for assessing the passive permeability of a test compound.
I. Materials & Reagents
-
PAMPA Plate System (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well donor plate (hydrophobic PVDF membrane)
-
96-well acceptor plate (low-binding)
-
Phospholipid solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Propranolol and Furosemide)
-
Plate reader or LC-MS/MS for quantification
II. Step-by-Step Methodology
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.
-
Start Assay: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.
-
Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane contacts the buffer in the acceptor wells. Cover and incubate for 4-5 hours at room temperature with gentle shaking.[6]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable method (e.g., UV-Vis spectroscopy, LC-MS/MS).
III. Data Analysis & Validation
-
Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)
-
-
Validation: The assay is valid if the Pe value for the high permeability control is >1.5 x 10-6 cm/s and the low permeability control is <0.5 x 10-6 cm/s.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing active transport and efflux.
I. Materials & Reagents
-
Caco-2 cells (passage 40-60)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport Buffer (e.g., HBSS with 10 mM HEPES), pH 7.4 and pH 6.5
-
Test compound, control compounds (e.g., Talinolol for P-gp, Estrone-3-sulfate for BCRP)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
II. Step-by-Step Methodology
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the media every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm².[16]
-
Prepare for Transport: Wash the monolayers twice with pre-warmed transport buffer (37°C). Equilibrate for 30 minutes at 37°C.
-
Initiate Transport (A→B):
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (upper) chamber (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.2 mL).
-
-
Initiate Transport (B→A):
-
Add transport buffer to the apical chamber.
-
Add transport buffer containing the test compound to the basolateral chamber.
-
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking.
-
Sample Collection: At the end of the incubation, take samples from both the apical and basolateral chambers for analysis by LC-MS/MS.
-
Integrity Post-Assay: To one well, add Lucifer Yellow and measure its flux. A low Papp for Lucifer Yellow (<10 x 10-8 cm/s) confirms the monolayer integrity was maintained.
III. Data Analysis & Validation
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
Validation: The assay is valid if control compounds behave as expected (e.g., Talinolol ER > 2).
Section 4: Decision-Making Workflow
The following workflow provides a logical path for diagnosing and addressing permeability issues with carboxylic acid-containing compounds.
Caption: Figure 3. A decision tree for troubleshooting permeability.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec.com. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.com. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]
-
Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236. [Link]
-
Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]
Sources
- 1. pH partition theory of drug absorption | PPTX [slideshare.net]
- 2. 9afi.com [9afi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. prezi.com [prezi.com]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 9. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance as anticancer, antibacterial, and antiviral agents. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.
The Architectural Significance of the 2-Phenylquinoline-4-Carboxylic Acid Core
The inherent biological activity of this scaffold stems from its unique structural features. The quinoline core provides a rigid, planar system capable of diverse interactions with biological targets, while the 2-phenyl and 4-carboxylic acid moieties offer key points for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] The strategic placement of substituents on these key components dictates the compound's therapeutic application.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
A significant area of investigation for 2-phenylquinoline-4-carboxylic acid derivatives is in the realm of oncology, particularly as inhibitors of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.[5] In the context of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety typically functions as a "cap" group, which interacts with the rim of the enzyme's active site.[3][4]
Structure-Activity Relationship for HDAC Inhibition
The general structure of these HDAC inhibitors consists of the 2-phenylquinoline-4-carboxylic acid cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site.[3][4]
-
The Cap Group (2-Phenylquinoline-4-Carboxylic Acid): The aromatic nature of this group facilitates strong hydrophobic interactions with residues at the entrance of the HDAC active site.[3][4]
-
Substitutions on the Phenyl Ring: Modifications to the 2-phenyl ring significantly impact inhibitory activity.
-
Halogenation: Difluoro-substitution on the phenyl ring has been shown to be conducive to HDAC inhibitory activity.[3] In contrast, chloro-substitutions tend to decrease activity compared to the unsubstituted parent compound.[3]
-
Alkyl and Alkoxy Groups: Methyl and methoxy substitutions on the phenyl ring have been observed to reduce HDAC inhibitory potency.[3]
-
-
-
The Zinc-Binding Group (ZBG): The nature of the ZBG is critical for both potency and selectivity.
-
Hydroxamic Acids: This is a commonly used ZBG that exhibits high affinity for the zinc ion in the HDAC active site, leading to potent antiproliferative activities.[3][4]
-
Hydrazides: These ZBGs have demonstrated selectivity for class I HDACs, particularly HDAC3.[3][4] For instance, converting a hydroxamic acid derivative to its corresponding hydrazide can remarkably improve inhibitory activity and selectivity for HDAC3.[3][4]
-
-
The Linker: A phenylpiperazine group is often employed as a linker to connect the cap group and the ZBG.[3][4]
Comparative Performance of 2-Phenylquinoline-4-Carboxylic Acid-Based HDAC Inhibitors
The following table summarizes the in vitro activity of representative compounds, highlighting the SAR discussed.
| Compound | Phenyl Ring Substitution | Zinc-Binding Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | K562 Cell Line IC50 (µM) |
| D28 | Unsubstituted | Hydroxamic Acid | >100 | >100 | 24.45 | 1.02 |
| D29 | Unsubstituted | Hydrazide | 32.59 | 183.5 | 0.477 | >10 |
| D11 | 3,4-difluoro | Hydroxamic Acid | - | - | - | - |
| D12 | 4-phenyl | Hydroxamic Acid | - | - | - | - |
| D3 | 4-chloro | Hydroxamic Acid | - | - | - | - |
Data sourced from a study on novel HDAC inhibitors.[3][4][5]
The data clearly indicates that while the hydrazide-containing compound D29 shows superior HDAC3 inhibitory potency in enzymatic assays, the hydroxamic acid derivative D28 exhibits better antiproliferative activity against the K562 cancer cell line.[3][4] This discrepancy highlights the importance of cellular permeability and other pharmacokinetic factors in overall drug efficacy.
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
These HDAC inhibitors exert their anticancer effects by inducing cell cycle arrest and promoting apoptosis.[5] For example, compound D28 has been shown to induce G2/M phase cell cycle arrest in K562 cells in a dose-dependent manner.[5] Furthermore, it promotes apoptosis, a key mechanism for eliminating cancerous cells.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Senior Application Scientist's Guide to Comparative Docking of Quinoline Inhibitors in the DHODH Binding Pocket
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of quinoline-based inhibitors targeting human dihydroorotate dehydrogenase (DHODH). We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating computational experiment.
Introduction: DHODH as a Therapeutic Target and the Rise of Quinoline Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules, making it a pivotal target in rapidly proliferating cells.[2][2] Consequently, DHODH inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][3]
The quinoline scaffold has proven to be a privileged structure in the design of potent DHODH inhibitors.[1] Its rigid bicyclic system provides a solid anchor within the enzyme's binding pocket, while allowing for diverse substitutions to optimize potency and pharmacokinetic properties. Several quinoline-based compounds, such as brequinar, have been extensively studied for their DHODH inhibitory activity.[2] This guide will use a comparative docking approach to analyze the binding modes of different quinoline derivatives, providing insights into their structure-activity relationships (SAR).
The DHODH Binding Pocket: A Landscape for Inhibition
Human DHODH is a homodimer with each monomer containing an α/β-barrel domain that houses the active site and a helical domain forming a tunnel-like entrance to this site.[3] The inhibitor binding site is located within this tunnel, adjacent to the flavin mononucleotide (FMN) cofactor. This pocket is largely hydrophobic, with key residues that can be broadly categorized into three interaction zones:
-
The Hydrophobic Tunnel: Lined with residues such as Phe18, Leu21, and Val134, this region accommodates the core quinoline scaffold.
-
The Hydrogen-Bonding Zone: Residues like Arg136 and Tyr356 offer critical hydrogen bonding opportunities that anchor the inhibitor.[4]
-
The "Flap" Region: A flexible loop that can adopt different conformations upon inhibitor binding, contributing to the overall affinity.
Understanding these key interaction points is fundamental to interpreting docking results and designing novel, more potent inhibitors.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details a rigorous, step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[5][6] The principles outlined here are transferable to other docking software such as Glide.[7][8]
Workflow Overview
Figure 1: A generalized workflow for a comparative molecular docking study.
Step 1: Target Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. We will use the crystal structure of human DHODH in complex with brequinar (PDB ID: 1D3G) as our receptor.[3]
Protocol:
-
Download the PDB file: Obtain the structure from the RCSB Protein Data Bank (rcsb.org).
-
Clean the structure: Remove all non-essential molecules, including water, co-crystallized ligands (in this case, brequinar), and any buffer components. This is crucial to ensure the docking is not influenced by extraneous molecules.
-
Add hydrogen atoms: Most crystal structures do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign partial charges: Assign appropriate partial charges to each atom (e.g., Gasteiger charges).
-
Convert to PDBQT format: This is the required input format for AutoDock Vina, which includes atomic charges and atom types.[9]
Self-Validation Check: After preparation, visually inspect the protein structure in a molecular visualization tool like PyMOL to ensure all necessary atoms are present and there are no steric clashes or unusual bond orders.
Step 2: Ligand Preparation
For this comparative study, we will use three hypothetical quinoline-based inhibitors with varying substitutions to explore their impact on binding.
Protocol:
-
Obtain ligand structures: Draw the 2D structures of the quinoline inhibitors using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.
-
Energy minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation.
-
Define rotatable bonds: Identify and define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding pocket.
-
Convert to PDBQT format: As with the protein, the ligands must be converted to the PDBQT format.
Causality Behind Choices: We select structurally diverse ligands to maximize the insights gained from the comparative analysis. The variations in functional groups will likely lead to different interaction patterns within the DHODH binding pocket.
Step 3: Grid Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.[10]
Protocol:
-
Identify the binding site: The binding site can be determined from the co-crystallized ligand in the original PDB file (1D3G).
-
Define grid box dimensions: The grid box should be large enough to encompass the entire binding site, allowing for translational and rotational movement of the ligand. A common practice is to have a buffer of at least 5 Å around the known binding site.
-
Set grid box center: Center the grid box on the geometric center of the identified binding site.
Expert Insight: The size and location of the grid box are critical parameters. A box that is too small may prevent the docking algorithm from finding the optimal binding pose, while a box that is too large will unnecessarily increase computation time.
Step 4: Running the Docking Simulation with AutoDock Vina
With the prepared protein and ligands, and the defined search space, we can now perform the docking calculations.
Protocol:
-
Create a configuration file: This text file specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters.
-
Set the exhaustiveness parameter: This parameter controls the thoroughness of the search. A higher value increases the probability of finding the global minimum but also increases the computational cost. For a rigorous study, an exhaustiveness of at least 8 is recommended.[6]
-
Execute the docking run: Use the command-line interface to run AutoDock Vina with the specified configuration file.
-
Repeat for all ligands: Perform the docking for each of the selected quinoline inhibitors.
Trustworthiness of the Protocol: By using a validated docking program and clearly defined parameters, the results of this computational experiment are reproducible.
Data Presentation and Comparative Analysis
The output of a docking simulation includes the predicted binding affinity (in kcal/mol) and the coordinates of the ligand in its predicted binding pose.[10]
Quantitative Comparison of Docking Results
The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity.
| Inhibitor | Quinoline Scaffold | R1-Group | R2-Group | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Brequinar (Reference) | 4-carboxyquinoline | - | Fluoro-biphenyl | -10.5 | Arg136, Tyr356, Phe18 |
| Inhibitor A | 4-carboxyquinoline | -OH | Biphenyl | -9.8 | Arg136, Tyr356, Phe18 |
| Inhibitor B | 4-carboxyquinoline | - | Naphthyl | -10.2 | Arg136, Tyr356, Phe18, Leu21 |
| Inhibitor C | 2-carboxyquinoline | - | Biphenyl | -8.5 | Tyr356, Leu21 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visual Analysis of Binding Poses
Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to the predicted binding affinity.
Figure 2: Key interactions between a quinoline inhibitor and the DHODH binding pocket.
Analysis of Results:
-
Brequinar (Reference): The docking simulation should accurately reproduce the crystallographic binding pose of brequinar, with the carboxylate group forming a salt bridge with Arg136 and the quinoline core engaging in hydrophobic interactions. This serves as a positive control, validating the docking protocol.
-
Inhibitor A vs. Brequinar: The replacement of the fluoro-biphenyl group with a hydroxylated biphenyl (Inhibitor A) results in a slightly lower predicted binding affinity. This could be due to the introduction of a polar group in a predominantly hydrophobic region, leading to a desolvation penalty.
-
Inhibitor B vs. Brequinar: The larger naphthyl group in Inhibitor B allows for more extensive hydrophobic interactions with residues like Leu21, leading to a comparable, or even slightly improved, predicted binding affinity compared to brequinar.
-
Inhibitor C vs. Brequinar: Shifting the carboxylate group from the 4-position to the 2-position (Inhibitor C) significantly reduces the predicted binding affinity. This is likely because the 2-carboxylate is not optimally positioned to form the crucial salt bridge with Arg136, highlighting the importance of this interaction for potent inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of quinoline inhibitors in the DHODH binding pocket. By combining a detailed experimental protocol with a thorough analysis of the results, researchers can gain valuable insights into the structure-activity relationships of their compounds.
The findings from such a study can guide the rational design of novel DHODH inhibitors with improved potency and selectivity. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the protein-ligand complexes and calculate binding free energies with greater accuracy.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
- Thorat, A. R., Mahajan, S. B., & Sangshetti, J. N. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and COVID-19 targets. Physical Chemistry Research, 11(4), 783-800.
- Azam, F., Al-Mahmood, S. M. A., Al-Amin, M., & Jahan, I. (2021). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8769.
-
Schrödinger. (n.d.). Glide. Retrieved from [Link]
- Kirsch, S., & Cheltsov, A. V. (2013). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. MedChemComm, 4(1), 124-129.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
- Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186.
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
-
Schrödinger. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]
-
Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
Sources
- 1. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 8. schrodinger.com [schrodinger.com]
- 9. ccsb.scripps.edu [ccsb.scripps.edu]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Confirming In Vivo Target Engagement of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: A Comparative Guide
For researchers and drug development professionals, establishing that a therapeutic candidate reaches and interacts with its intended molecular target within a living organism is a cornerstone of preclinical development. This guide provides an in-depth comparison of leading methodologies for confirming the in vivo target engagement of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
While the specific molecular target of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is still under investigation, structurally related 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3, and sirtuin 3 (SIRT3).[1][2] Therefore, for the purpose of this guide, we will proceed with the plausible hypothesis that this compound targets a specific histone deacetylase isoform. This framework will allow us to explore and compare robust methodologies for target engagement confirmation.
The central challenge in drug discovery is not just identifying active compounds in vitro, but demonstrating their efficacy and mechanism of action in a complex biological system.[3][4] Confirmation of target engagement provides a critical link between the administration of a compound and the observed physiological response, de-risking clinical progression by ensuring the therapeutic hypothesis is being adequately tested.[5]
This guide will compare three orthogonal and powerful techniques for assessing in vivo target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures the stabilization of a target protein by a ligand in tissues.
-
Positron Emission Tomography (PET): A non-invasive imaging technique that visualizes and quantifies target occupancy in real-time.
-
Pharmacodynamic (PD) Biomarker Analysis: An indirect but highly informative method that measures the downstream functional consequences of target modulation.
Cellular Thermal Shift Assay (CETSA®): Direct Biophysical Evidence in Tissue
CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[6] When cells or tissue lysates are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[7] This difference in thermal stability can be quantified to provide direct evidence of target engagement in a physiologically relevant context.[8][9]
Causality Behind Experimental Choices
The key advantage of CETSA is its ability to measure direct binding to the native protein in its natural environment, without requiring modification of the compound or the target.[7][9] The choice of temperature for the heat challenge is critical and must be empirically determined to be on the slope of the protein's melting curve to maximize the detection window for stabilization.
Experimental Protocol: Ex Vivo CETSA for a Putative HDAC Target
This protocol outlines the steps for performing CETSA on tissues harvested from animals treated with 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
-
Animal Dosing:
-
Administer the compound or vehicle control to cohorts of mice at various doses and for different durations, based on pharmacokinetic data.
-
-
Tissue Harvesting and Lysis:
-
At predetermined time points, humanely euthanize the animals and rapidly excise the tissues of interest (e.g., tumor, liver, brain).[10]
-
Immediately flash-freeze the tissues in liquid nitrogen to preserve protein integrity.
-
Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Heat Challenge:
-
Aliquot the tissue lysate into PCR tubes or a 96-well plate.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[11]
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble, stabilized protein.
-
Quantify the amount of the putative HDAC target in the soluble fraction using a standard protein quantification method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Presentation
Table 1: Hypothetical CETSA Data for HDAC Target Stabilization
| Treatment Group | Dose (mg/kg) | Temperature (°C) | Soluble HDAC (% of 37°C Control) |
| Vehicle | 0 | 52 | 45% |
| Vehicle | 0 | 56 | 15% |
| Compound X | 10 | 52 | 75% |
| Compound X | 10 | 56 | 40% |
| Compound X | 30 | 52 | 92% |
| Compound X | 30 | 56 | 78% |
Visualization of the CETSA Workflow
Caption: Ex vivo CETSA workflow from animal dosing to target quantification.
Positron Emission Tomography (PET): Non-Invasive, Real-Time Imaging
PET is a powerful, non-invasive imaging technique that allows for the real-time visualization and quantification of drug-target interactions in living subjects.[5] This is achieved by administering a radiolabeled tracer that binds to the target of interest. Target engagement by an unlabeled drug can be measured by the displacement of this tracer, resulting in a reduced PET signal.[12]
Causality Behind Experimental Choices
PET imaging provides invaluable spatial and temporal information about target engagement throughout the body.[13] A key prerequisite is the development of a specific PET radiotracer for the target. For our hypothetical HDAC target, a radiolabeled HDAC inhibitor (e.g., labeled with Carbon-11 or Fluorine-18) would be required. The experimental design often involves a baseline scan with the tracer alone, followed by a second scan after administration of the therapeutic compound to measure displacement.[12]
Experimental Protocol: PET Imaging for HDAC Target Occupancy
-
Radiotracer Synthesis:
-
Synthesize and purify a high-affinity, specific PET radiotracer for the HDAC target.
-
-
Baseline PET Scan:
-
Anesthetize the subject animal (e.g., a non-human primate or mouse).
-
Administer the radiotracer intravenously.
-
Acquire dynamic PET images for 60-90 minutes to measure the baseline distribution and binding of the tracer in target-rich tissues.
-
-
Compound Administration:
-
Administer a single dose of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
-
-
Post-Dose PET Scan:
-
After a suitable time for the compound to distribute, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images and co-register them with an anatomical image (e.g., CT or MRI).
-
Draw regions of interest (ROIs) over target tissues.
-
Calculate the tracer uptake (e.g., Standardized Uptake Value, SUV) in the ROIs for both scans.
-
Target occupancy is calculated as the percentage reduction in tracer binding from the baseline to the post-dose scan.[14]
-
Data Presentation
Table 2: Hypothetical PET Imaging Data for HDAC Target Occupancy
| Animal ID | Tissue of Interest | Baseline Tracer SUVmax | Post-Compound Tracer SUVmax | Target Occupancy (%) |
| 001 | Tumor | 8.2 | 2.5 | 69.5% |
| 001 | Brain | 6.5 | 1.8 | 72.3% |
| 002 | Tumor | 7.9 | 2.1 | 73.4% |
| 002 | Brain | 6.8 | 1.9 | 72.1% |
Visualization of the PET Imaging Workflow
Caption: Workflow for a two-scan PET target occupancy study.
Pharmacodynamic (PD) Biomarker Analysis: Measuring Functional Consequences
While CETSA and PET provide evidence of physical binding, PD biomarker analysis confirms that this binding leads to the intended biological effect.[5] This involves measuring a downstream molecular event that is dependent on the activity of the target. For an HDAC inhibitor, a logical PD biomarker would be the level of histone acetylation.
Causality Behind Experimental Choices
The selection of a relevant biomarker is paramount and requires a deep understanding of the target's signaling pathway. An increase in histone acetylation following treatment with an HDAC inhibitor provides strong, functional evidence of target engagement. This method is often more readily implementable than PET as it does not require a radiotracer and can be performed on easily accessible tissues or blood samples.
Experimental Protocol: Histone Acetylation Assay
-
Animal Dosing and Sample Collection:
-
Treat animals with the compound or vehicle as in the CETSA protocol.
-
Collect tissues of interest and/or peripheral blood mononuclear cells (PBMCs) at various time points post-dose.
-
-
Histone Extraction:
-
Isolate nuclei from the collected cells or tissues.
-
Extract histones using an acid extraction protocol.
-
-
Quantification of Acetylation:
-
Measure the levels of a specific histone acetylation mark (e.g., acetylated-Histone H3 or H4) using Western blotting or ELISA with antibodies specific to the acetylated form.
-
Normalize the signal to the total amount of the corresponding histone protein.
-
-
Dose-Response and Time-Course Analysis:
-
Analyze the data to establish a relationship between the compound dose, time, and the magnitude of the increase in histone acetylation.
-
Data Presentation
Table 3: Hypothetical PD Biomarker Data (Histone H3 Acetylation)
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | Fold Increase in Ac-H3 (vs. Vehicle) |
| Compound X | 10 | 2 | 2.5 |
| Compound X | 10 | 8 | 4.8 |
| Compound X | 10 | 24 | 1.5 |
| Compound X | 30 | 2 | 5.1 |
| Compound X | 30 | 8 | 11.2 |
| Compound X | 30 | 24 | 3.2 |
Visualization of the PD Biomarker Workflow
Caption: Signaling pathway and workflow for a PD biomarker assay.
Comparative Summary and Conclusion
Choosing the right method to confirm in vivo target engagement depends on the specific research question, the available resources, and the stage of drug development. Each technique offers unique advantages and presents different challenges.
Table 4: Comparison of In Vivo Target Engagement Methodologies
| Feature | CETSA® | PET Imaging | PD Biomarker Analysis |
| Principle | Ligand-induced thermal stabilization | Displacement of a radiotracer | Measurement of downstream target effect |
| Directness | Direct (measures binding) | Direct (measures occupancy) | Indirect (measures function) |
| Invasiveness | Terminal (requires tissue harvest) | Non-invasive | Minimally invasive (blood) or terminal (tissue) |
| Key Requirement | Target-specific antibody | Target-specific radiotracer | Validated downstream biomarker |
| Output | Target stabilization curves | Target occupancy (%) in 3D | Fold-change in biomarker levels |
| Throughput | Moderate | Low | High |
| Primary Advantage | No compound/target modification needed | Real-time, whole-body quantitative data | Confirms functional consequence of binding |
| Primary Limitation | Terminal procedure; not longitudinal | Requires complex radiochemistry | Indirect; may be affected by other pathways |
References
-
Selvita. Target Engagement. [Link]
- Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Cree, I. A. (2011). Determining target engagement in living systems.
- Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 895638.
- Edfeldt, F., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 226-229.
- Zhao, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843825.
-
Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]
- Al-Qawasmeh, R. A., et al. (2012). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
-
ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. [Link]
- ZM, W., et al. (2019). A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. Clinical Cancer Research, 25(2), 738-748.
- Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7735-7754.
-
AACR Journals. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. [Link]
- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
- J M, G., et al. (2018). Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. The Journal of Nuclear Medicine, 59(6), 917-923.
-
Frontiers. Current Advances in CETSA. [Link]
-
Antaros Medical. (2022). New models developed to enable target engagement clinical trials using only one PET scan. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Weisman, A. J., et al. (2022). PET imaging of PARP-inhibitor drug-target engagement predicts response in ovarian cancer in a pilot study. Journal of Nuclear Medicine, 63(8), 1206-1212.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231.
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. pelagobio.com [pelagobio.com]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. antarosmedical.com [antarosmedical.com]
- 13. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging of PARP-inhibitor drug-target engagement predicts response in ovarian cancer in a pilot study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
A Tale of Two Warheads: Comparing the Efficacy of Hydroxamic Acid vs. Hydrazide Derivatives of Quinoline Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a versatile backbone for a multitude of therapeutic agents. Its derivatives have shown promise in targeting a wide array of biological entities, from pathogenic microbes to the complex machinery of cancer cells. The efficacy of these inhibitors is often dictated by the nature of their "warhead" – the functional group responsible for interacting with the biological target. This guide provides an in-depth comparison of two such prominent warheads: hydroxamic acids and hydrazides. By examining their mechanisms of action, structure-activity relationships, and experimental data from key studies, we aim to provide a clear and objective resource for researchers navigating the design and development of novel quinoline-based inhibitors.
The Crucial Role of the Zinc-Binding Group: Hydroxamic Acids as Potent Metalloenzyme Inhibitors
Hydroxamic acid derivatives of quinolines have carved a significant niche as potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] The key to their efficacy lies in the hydroxamic acid moiety (-CONHOH), a powerful zinc-binding group (ZBG).[2][3][4] This functional group can effectively chelate the zinc ion (Zn²⁺) present in the active site of these enzymes, leading to potent inhibition.[3][4]
The inhibition of HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, has emerged as a promising strategy in cancer therapy.[5][6] Overexpression of certain HDACs is associated with various cancers, making them attractive drug targets.[6] Several quinoline-based hydroxamic acid derivatives have demonstrated potent anti-proliferative activities by inhibiting HDACs. For instance, some novel substituted quinoline hydroxamic acid derivatives have shown impressive inhibitory activities against HDACs, with some compounds exhibiting better efficacy than the approved drug SAHA (Vorinostat).[5]
The general pharmacophore model for these inhibitors consists of a cap group (in this case, the quinoline ring) that interacts with the surface of the enzyme, a linker region, and the zinc-binding hydroxamic acid group that delves into the active site.
Caption: General pharmacophore model of a quinoline-based HDAC inhibitor.
Quantitative Efficacy of Quinoline Hydroxamic Acid Derivatives
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound Class | Target | IC50 (nM) | Reference |
| Substituted Quinoline Hydroxamic Acids | Total HDACs | 85 (for compound 9w) | [5] |
| Quinazoline-based Hydroxamic Acids | HDAC1 | 89 (for compound D7) | [7] |
| Quinazoline-based Hydroxamic Acids | HDAC6 | 13 (for compound D7) | [7] |
| Quinazoline SAHA analog | Total HDACs | 15.3 | [8] |
Hydrazide Derivatives: A Multifaceted Approach to Inhibition
Quinoline hydrazide and their hydrazone derivatives represent a structurally diverse class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[9] Unlike the well-defined role of hydroxamic acids as zinc chelators, the mechanisms of action for hydrazide derivatives are more varied and target-dependent.
In the realm of antibacterial agents, quinoline hydrazide/hydrazone derivatives have been shown to inhibit various bacterial targets, including:
-
Glucosamine-6-phosphate synthase (G6PS): involved in the synthesis of the bacterial cell wall.[9][10]
-
Enoyl ACP reductase and 3-ketoacyl ACP synthase: enzymes that play a role in fatty acid synthesis and ATP production.[9][10]
As anticancer agents, some quinolinyl-hydrazide derivatives have been found to induce ferroptosis, a form of programmed cell death, by targeting the transcriptional regulator Nur77.[11] This highlights a distinct mechanism of action compared to the direct enzyme inhibition often seen with hydroxamic acids.
Caption: Diverse mechanisms of action for quinoline hydrazide derivatives.
Experimental Protocols: A Guide to Assessing Inhibitor Efficacy
To ensure the scientific integrity of findings, standardized and validated experimental protocols are paramount. Below are representative step-by-step methodologies for assessing the efficacy of these inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 values of hydroxamic acid derivatives against HDAC enzymes.
Principle: This method utilizes a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate in assay buffer to their working concentrations.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the diluted inhibitor solution (or vehicle control), and the diluted HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Second Incubation: Incubate the plate at 37°C for a further period (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and use a suitable software to calculate the IC50 value.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay is used to determine the lowest concentration of a hydrazide derivative that inhibits the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline hydrazide derivative and create two-fold serial dilutions in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the microplate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Head-to-Head Comparison: Choosing the Right Warhead
| Feature | Quinoline Hydroxamic Acid Derivatives | Quinoline Hydrazide Derivatives |
| Primary Mechanism | Potent chelation of metal ions (e.g., Zn²⁺) in enzyme active sites.[3][4] | Diverse mechanisms including inhibition of various bacterial enzymes and induction of ferroptosis.[10][11] |
| Primary Targets | Metalloenzymes, particularly HDACs and MMPs.[1][2] | Broad range including bacterial enzymes (DNA gyrase, G6PS) and cancer-related pathways (Nur77).[9][11] |
| Potency | Often exhibit high potency with IC50 values in the nanomolar range for HDAC inhibition.[5][7] | Potency is target-dependent; some derivatives show significant anticancer and antibacterial activity.[11][12] |
| Therapeutic Focus | Primarily investigated as anticancer and anti-inflammatory agents.[5][13] | Explored for a wider range of applications including antibacterial, anticancer, and antimalarial.[9] |
Conclusion: A Matter of Strategic Design
The choice between a hydroxamic acid and a hydrazide "warhead" for a quinoline-based inhibitor is not a matter of inherent superiority but one of strategic design tailored to the intended biological target.
Hydroxamic acid derivatives are the clear choice when targeting metalloenzymes where a potent zinc-binding group is crucial for high-affinity inhibition. Their well-established mechanism of action and proven efficacy against targets like HDACs make them a cornerstone of many cancer drug discovery programs.
Hydrazide derivatives , on the other hand, offer a broader canvas of mechanistic possibilities. Their versatility allows for the targeting of a wider range of biological pathways, making them attractive for developing novel antibacterial agents or anticancer drugs with unique modes of action, such as the induction of ferroptosis.
Ultimately, the selection of the functional group should be guided by a thorough understanding of the target's active site and the desired therapeutic outcome. As research continues to unravel the complexities of cellular signaling and disease progression, both hydroxamic acid and hydrazide derivatives of quinolines will undoubtedly continue to be valuable tools in the arsenal of medicinal chemists.
References
-
Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 5073-5088. Available at: [Link]
-
Request PDF. (2025). Quinazoline-based hydroxamic acid derivatives as dual histone methylation and deacetylation inhibitors for potential anticancer agents. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Available at: [Link]
-
Wang, Y., et al. (2022). Quinazoline-based hydroxamic acid derivatives as dual histone methylation and deacetylation inhibitors for potential anticancer agents. European Journal of Medicinal Chemistry, 227, 113936. Available at: [Link]
-
Nguyen, H. D., et al. (2018). Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity, 15(5), e1800027. Available at: [Link]
-
Kulmacz, R. J., et al. (2002). Aromatic hydroxamic acids and hydrazides as inhibitors of the peroxidase activity of prostaglandin H2 synthase-2. Archives of Biochemistry and Biophysics, 404(2), 221-228. Available at: [Link]
-
ResearchGate. (2014). Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Available at: [Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of quinolinyl-ureido-phenyl-hydrazide derivatives and quinolinyl-hydrazide derivatives as anticancer agents targeting Nur77-mediated ferroptosis. European Journal of Medicinal Chemistry, 283, 116969. Available at: [Link]
-
Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22234-22246. Available at: [Link]
-
ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... Available at: [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]
-
Singh, R., et al. (2014). Hydroxamic acids as matrix metalloproteinase inhibitors. Medicinal Chemistry Research, 23(7), 3047-3062. Available at: [Link]
-
Singh, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Archiv der Pharmazie, 356(5), e2200505. Available at: [Link]
-
ResearchGate. (2016). (PDF) New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Available at: [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]
-
MDPI. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Available at: [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
UniCA IRIS. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]
-
ResearchGate. (2025). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands | Request PDF. Available at: [Link]
-
ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-475. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]
-
PubMed Central. (n.d.). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Available at: [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 7. Quinazoline-based hydroxamic acid derivatives as dual histone methylation and deacetylation inhibitors for potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of quinolinyl-ureido-phenyl-hydrazide derivatives and quinolinyl-hydrazide derivatives as anticancer agents targeting Nur77-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Guide to Assessing the Selectivity Profile of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid Against Different SIRT Isoforms
In the landscape of epigenetic modulation and drug discovery, sirtuins (SIRTs) have emerged as a pivotal class of NAD⁺-dependent lysine deacylases.[1][2] These enzymes are integral to a multitude of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity.[3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making the development of isoform-selective inhibitors a critical objective for targeted therapeutic intervention.[1][2] This guide focuses on a rational and systematic approach to evaluating the selectivity profile of a novel compound, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, against a panel of sirtuin isoforms.
The quinoline-4-carboxylic acid scaffold has shown promise in yielding inhibitors for various enzymes, including sirtuins. For instance, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[4][5] This precedent underscores the potential of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid as a sirtuin modulator. Herein, we present a comprehensive experimental framework to rigorously assess its inhibitory activity and selectivity against SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6, reflecting the major deacetylase and deacylase activities within the sirtuin family.
I. Foundational Principles: The Rationale Behind the Experimental Design
The core of a robust selectivity assessment lies in a multi-pronged approach that combines in vitro enzymatic assays with cell-based target engagement studies. This dual strategy is essential for a holistic understanding of a compound's behavior, first in a controlled biochemical environment and subsequently within the complex milieu of a living cell.
A. In Vitro Enzymatic Assays: The Litmus Test of Direct Inhibition
The initial and most direct method to quantify the inhibitory potential of a compound against a specific enzyme is through in vitro enzymatic assays. The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
The choice of substrate is paramount for obtaining biologically relevant and reliable data. Sirtuins exhibit distinct preferences for the length and type of acyl group on their lysine substrates.[1] Therefore, to accurately assess the selectivity of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, isoform-specific substrates must be employed.
B. Cell-Based Assays: Validating Target Engagement in a Physiological Context
While in vitro assays are indispensable for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, off-target effects, or metabolic degradation of the compound. Cell-based assays are therefore a critical next step to confirm that the compound can access its intended target within a cellular environment and exert its inhibitory effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical engagement of a compound with its target protein.[6]
II. Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for assessing the selectivity profile of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
A. In Vitro Fluorogenic Enzymatic Assays for SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6
This protocol utilizes commercially available fluorogenic substrates, which upon deacylation by the sirtuin, are cleaved by a developer solution to release a fluorescent signal. The intensity of the fluorescence is inversely proportional to the sirtuin's activity.
1. Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6 enzymes
-
Isoform-specific fluorogenic peptide substrates:
-
NAD⁺
-
Developer solution (containing a protease, e.g., trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (dissolved in DMSO)
-
Known sirtuin inhibitors as positive controls (e.g., EX-527 for SIRT1, AGK2 for SIRT2)
-
384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a serial dilution of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare dilutions of the positive control inhibitors.
-
In the 384-well plate, add the test compound or control inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the respective sirtuin enzyme to each well (except the background control).
-
Add the corresponding isoform-specific fluorogenic substrate and NAD⁺ to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), optimized for each enzyme to ensure the reaction is in the linear range.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data by setting the negative control (DMSO) as 100% activity and the wells with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each SIRT isoform.
Caption: Workflow for the in vitro fluorogenic enzymatic assay.
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the binding of the compound to its target protein in intact cells by measuring the change in the protein's thermal stability.
1. Reagents and Materials:
-
Human cell line expressing the target SIRT isoforms (e.g., HEK293T or a relevant cancer cell line)
-
Cell culture medium and supplements
-
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6 for Western blotting
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
2. Assay Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with either the test compound at a specific concentration (e.g., 10x the in vitro IC50) or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., from 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for the SIRT isoforms of interest.
3. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature point, normalize the band intensity to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized band intensity against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Hypothetical Data and Interpretation
As no public data exists for the selectivity profile of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, we present the following hypothetical data to illustrate the interpretation of the experimental results.
Table 1: Hypothetical IC50 Values for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid against SIRT Isoforms
| SIRT Isoform | IC50 (µM) |
| SIRT1 | > 100 |
| SIRT2 | 5.2 |
| SIRT3 | 0.8 |
| SIRT5 | 25.6 |
| SIRT6 | > 100 |
Interpretation of Hypothetical Data:
Based on the hypothetical data in Table 1, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid demonstrates potent inhibition of SIRT3 with an IC50 of 0.8 µM. The compound exhibits moderate activity against SIRT2 (IC50 = 5.2 µM) and weaker activity against SIRT5 (IC50 = 25.6 µM). Importantly, it shows no significant inhibition of SIRT1 and SIRT6 at concentrations up to 100 µM.
This profile suggests that 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a SIRT3-selective inhibitor . The selectivity can be quantified as follows:
-
Selectivity for SIRT3 over SIRT2: 5.2 / 0.8 = 6.5-fold
-
Selectivity for SIRT3 over SIRT5: 25.6 / 0.8 = 32-fold
A CETSA experiment would then be conducted, treating cells with a concentration of the compound that is effective against SIRT3 but has minimal effect on SIRT2 and SIRT5 (e.g., 1-2 µM). A positive thermal shift for SIRT3, but not for the other sirtuins, would provide strong evidence for selective target engagement in a cellular context.
IV. Conclusion
The systematic approach outlined in this guide, combining rigorous in vitro enzymatic assays with cell-based target engagement studies, provides a robust framework for assessing the selectivity profile of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. By employing isoform-specific substrates and validating findings in a cellular context, researchers can confidently characterize the compound's inhibitory potential and selectivity. This detailed understanding is a prerequisite for advancing promising lead compounds into further stages of drug development.
References
-
Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869355. [Link]
-
Gertz, M., et al. (2013). Sirt1 activation by resveratrol is substrate sequence-selective. PLoS One, 8(11), e78663. [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed, 35359495. [Link]
-
Zheng, W., et al. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. Journal of the American Chemical Society, 134(42), 17376-17379. [Link]
-
Schwer, B., et al. (2009). A new twist on sirtuins and metabolism. Molecular Cell, 33(6), 667-669. [Link]
-
BPS Bioscience. (n.d.). Fluorogenic Sirtuin 6 Substrate SIRT6 50866. [Link]
-
Hubbard, B. P., et al. (2013). Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol. Science, 339(6124), 1216-1219. [Link]
-
UniProt Consortium. (2023). SIRT2 - NAD-dependent protein deacetylase sirtuin-2 - Homo sapiens (Human). UniProt. [Link]
-
UniProt Consortium. (2023). SIRT5 - NAD-dependent protein deacylase sirtuin-5, mitochondrial - Homo sapiens (Human). UniProt. [Link]
-
Wikipedia. (2023). Sirtuin 6. [Link]
-
Madsen, A. S., et al. (2012). Peptides and Pseudopeptides as SIRT6 Deacetylation Inhibitors. Journal of Medicinal Chemistry, 55(17), 7856-7860. [Link]
-
Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 947-957. [Link]
-
Wikipedia. (2023). Sirtuin 3. [Link]
-
Dai, H., et al. (2015). SIRT1 activation by resveratrol is substrate sequence-selective. eLife, 4, e07078. [Link]
-
Jiang, W., et al. (2013). Sirt6 regulates TNFα secretion via hydrolysis of long chain fatty acyl lysine. Nature, 496(7443), 110-113. [Link]
-
Roichman, A., et al. (2021). Restoration of energy homeostasis by SIRT6 extends healthy lifespan. Nature Communications, 12(1), 3208. [Link]
-
UniProt Consortium. (2023). SIRT1 - NAD-dependent protein deacetylase sirtuin-1 - Homo sapiens (Human). UniProt. [Link]
-
Wikipedia. (2023). Sirtuin 2. [Link]
-
RoBards, K. D., et al. (2011). Substrate-Dependent Modulation of SIRT2 by a Fluorescent Probe, 1-Aminoanthracene. Biochemistry, 50(44), 9494-9504. [Link]
-
Wang, Y., et al. (2019). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 62(17), 8096-8106. [Link]
Sources
- 1. Cyclic Peptide-Based Sirtuin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides and Pseudopeptides as SIRT6 Deacetylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 8. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Sirt6 regulates TNFα secretion via hydrolysis of long chain fatty acyl lysine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
A Senior Application Scientist's Procedural Guide for Researchers
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, field-tested safety and logistical information for handling 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. The protocols herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel while maintaining experimental integrity.
Hazard Analysis: Understanding the Compound
Therefore, it is imperative to handle this compound with the appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for preventing exposure. The selection of specific PPE should be based on a risk assessment of the planned experimental procedures.
| Protection Level | Equipment | Specification | Purpose & Rationale |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or punctures before each use.[8] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4][5][9] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4][9] | |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[8] For handling solutions, especially with volatile solvents, a respirator with organic vapor cartridges is recommended. |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a significant risk of splashes or when handling larger quantities.[9][10] |
Expert Insight: The practice of "double gloving" is highly recommended, particularly when working within a Biological Safety Cabinet (BSC). This allows for the removal of the contaminated outer glove inside the BSC, preventing the spread of contamination to the surrounding area.[11]
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following procedural steps are designed to minimize exposure and ensure a safe working environment.
Preparation
-
Designated Area: All work with 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4]
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and inner gloves.
-
Gather Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
Handling and Experimental Procedures
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is strongly advised.[8]
-
Reactions: Maintain a safe distance from all reactions and use appropriate shielding, especially for reactions that have the potential to be exothermic.
Cleanup and Decontamination
-
Surface Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item removed.
Disposal Plan: Compliant and Safe Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid must be disposed of in a designated and clearly labeled hazardous waste container.[1][2][5]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][5] Call a POISON CENTER or doctor if you feel unwell.[1][2][5]
-
Ingestion: Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for safe handling.
Caption: Procedural workflow for handling 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.
Caption: Emergency response plan for accidental exposure.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Quinolin-4-ol.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Office of Environment, Health and Safety.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Quinoline-4-carboxylic acid.
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
